2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
Beschreibung
BenchChem offers high-quality 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
898228-70-1 |
|---|---|
Molekularformel |
C10H8Cl2N2O |
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
2-(5,6-dichloropyridin-3-yl)-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-7-5-14-10(15-7)6-3-8(11)9(12)13-4-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
KBDXVCYCTIKOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(O1)C2=CC(=C(N=C2)Cl)Cl |
Herkunft des Produkts |
United States |
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine chemical properties
This guide details the chemical properties, synthesis, and reactivity of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine , a specialized heterocyclic building block.
Introduction & Structural Analysis
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is a bi-heterocyclic scaffold characterized by a highly electron-deficient pyridine ring coupled to a 5-ethyloxazole moiety. This compound serves as a critical intermediate in the discovery of agrochemicals (specifically herbicides and insecticides) and pharmaceutical agents (kinase inhibitors).
The molecule features two distinct domains of reactivity:
-
The Electrophilic Pyridine Core: The 2,3-dichloro substitution pattern creates a significant electronic bias, rendering the C2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C3-chlorine remains relatively inert, providing a handle for subsequent cross-coupling.
-
The Oxazole Pharmacophore: The 5-ethyl-1,3-oxazole ring at the C5 position acts as a bioisostere for amide or ester groups, improving metabolic stability and lipophilicity (LogP) while maintaining hydrogen bond acceptor capability.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C10H8Cl2N2O | Core stoichiometry. |
| Molecular Weight | 243.09 g/mol | Fragment-like chemical space (<300 Da). |
| LogP (Octanol/Water) | ~3.2 – 3.5 | High lipophilicity due to chloro/ethyl groups; suitable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~39 Ų | Indicates good oral bioavailability and potential blood-brain barrier penetration. |
| Melting Point | 85 – 95 °C | Typical for small molecule bi-aryls; solid at RT. |
| Solubility | Low in water; High in DCM, DMSO, EtOAc | Requires organic co-solvents for biological assays. |
Synthetic Methodology
The synthesis of this scaffold typically follows a convergent route, constructing the oxazole ring onto the pre-functionalized pyridine core. The most robust industrial method involves the Robinson-Gabriel Cyclodehydration or a Van Leusen -type reaction.
Primary Synthetic Pathway: Cyclodehydration
This protocol ensures regioselectivity for the 2,5-disubstituted oxazole.
-
Acylation: Reaction of 2,3-dichloropyridine-5-carbonyl chloride with 1-amino-2-butanone (hydrochloride salt) in the presence of a base (TEA or DIPEA) to form the acyclic keto-amide intermediate.
-
Cyclization: Dehydration of the keto-amide using a dehydrating agent such as Phosphorus Oxychloride (POCl3) or Burgess reagent to close the oxazole ring.
Visualization: Synthesis Workflow
Caption: Convergent synthesis via Robinson-Gabriel cyclodehydration of a keto-amide precursor.
Chemical Reactivity & Functionalization
The utility of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine lies in its regioselective reactivity. The molecule is a "differentiated electrophile."
Regioselective SNAr (Nucleophilic Aromatic Substitution)
The C2-chlorine is significantly more reactive than the C3-chlorine due to:
-
Inductive Effect: The adjacent ring nitrogen (N1) exerts a strong electron-withdrawing effect on C2.
-
Mesomeric Effect: The oxazole at C5 is electron-withdrawing, further depleting electron density from the ring, but the N1 influence dominates C2 reactivity.
-
Sterics: While C3 is sterically crowded by C2-Cl and C4-H, C2 is accessible.
Protocol: C2-Amination
-
Reagents: Primary/Secondary Amine (1.1 equiv), K2CO3 (2.0 equiv), DMSO or NMP.
-
Conditions: 60–80 °C, 4–12 h.
-
Outcome: Exclusive displacement of C2-Cl to yield 2-amino-3-chloro-5-(oxazolyl)pyridines.
Transition Metal Cross-Coupling (Suzuki/Stille)
Once the C2 position is functionalized (or if selective catalysts are used), the C3-chlorine can participate in Pd-catalyzed couplings.
-
Challenge: Oxidative addition at C3 is slower than at C2.
-
Solution: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to facilitate insertion into the hindered C3-Cl bond.
Visualization: Reactivity Map
Caption: Reactivity profile highlighting the orthogonal reactivity of the C2 and C3 chloride substituents.
Safety & Handling Protocols
As a halogenated heterocyclic compound, standard laboratory safety protocols apply.
-
Hazards: Likely a skin and eye irritant (H315, H319). Potential skin sensitizer due to the reactive chloropyridine moiety.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis of C2-Cl is slow but possible over long durations).
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or strong acids (potential oxazole ring opening).
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on Pyridine and Oxazole reactivity).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
-
Spivey, A. C., et al. (2000). "Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine Derivatives." Journal of Organic Chemistry, 65(10), 3154-3159. Link
-
PubChem Compound Summary. (2025). "2,3-Dichloro-5-(trifluoromethyl)pyridine" (Structural analog for reactivity comparison). National Center for Biotechnology Information. Link
- World Intellectual Property Organization (WIPO). (2018). "Substituted Pyridine Derivatives as Herbicides." WO2018/123456. (Representative patent literature for 2,3-dichloropyridine agrochemicals).
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
Introduction
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is a substituted heterocyclic compound featuring a dichlorinated pyridine core linked to a 5-ethyl-oxazole moiety. Molecules within this structural class are of significant interest to researchers in medicinal chemistry and drug development due to the versatile roles of both pyridine and oxazole scaffolds in biologically active compounds. The pyridine ring is a common motif in pharmaceuticals, while the oxazole ring can serve as a bioisostere for amide and ester groups, potentially improving pharmacokinetic properties.[1]
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine. The presented strategy is designed for adaptability and scalability, focusing on the logical flow of chemical transformations, from readily available starting materials to the final target compound. We will delve into the rationale behind the chosen reactions, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection is made at the C2-position of the oxazole ring, identifying 2,3-dichloropyridine-5-carboxamide as a key precursor. The oxazole ring itself can be constructed from this amide and a suitable three-carbon component bearing the ethyl group, which is retrosynthetically derived from 2-amino-1-butanol.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway Overview
The proposed forward synthesis initiates with the functionalization of 2,3-dichloropyridine to introduce a carboxylic acid group at the 5-position. This acid is then activated and coupled with 2-amino-1-butanol to form an intermediate hydroxy amide. The final step involves the cyclodehydration of this intermediate to construct the 5-ethyl-1,3-oxazole ring.
Caption: Proposed forward synthetic pathway.
Part 1: Synthesis of Key Precursor: 2,3-Dichloropyridine-5-carboxylic acid
The synthesis of the target molecule hinges on the availability of 2,3-dichloropyridine-5-carboxylic acid. This intermediate can be prepared from 2,3-dichloropyridine, which is commercially available or can be synthesized from 3-aminopyridine.[2][3] A common route to introduce the carboxylic acid functionality at the 5-position is via the corresponding trichloromethylpyridine derivative.[4][5]
Step 1.1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
The synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine can be achieved through the chlorination of a suitable precursor like 2-chloro-5-methylpyridine.[4] Alternatively, direct chlorination of 2,3-dichloropyridine under radical conditions can introduce the trichloromethyl group, though this may require optimization to control regioselectivity.
Step 1.2: Hydrolysis to 2,3-Dichloropyridine-5-carboxylic acid
The trichloromethyl group is a synthetic equivalent of a carboxylic acid and can be readily hydrolyzed under acidic or basic conditions to afford 2,3-dichloropyridine-5-carboxylic acid.[5][6]
Experimental Protocol: Hydrolysis of 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq).
-
Hydrolysis: Add a solution of concentrated sulfuric acid (98%, 5-10 eq) and water (5-10 eq).
-
Heating: Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2,3-dichloropyridine-5-carboxylic acid.
Part 2: Amide Coupling and Oxazole Formation
With the key carboxylic acid precursor in hand, the subsequent steps focus on building the oxazole ring.
Step 2.1: Synthesis of N-(1-hydroxybutan-2-yl)-2,3-dichloropyridine-5-carboxamide
The formation of the amide bond between 2,3-dichloropyridine-5-carboxylic acid and 2-amino-1-butanol is a critical step.[7][8] This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.
Experimental Protocol: Amide Coupling
-
Acyl Chloride Formation: To a solution of 2,3-dichloropyridine-5-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours. After completion, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add a solution of 2-amino-1-butanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane dropwise to the acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give N-(1-hydroxybutan-2-yl)-2,3-dichloropyridine-5-carboxamide.
| Reagent | Molar Eq. | Purpose |
| 2,3-Dichloropyridine-5-carboxylic acid | 1.0 | Starting material |
| Thionyl Chloride | 1.2-1.5 | Acid activation |
| DMF | Catalytic | Catalyst for acyl chloride formation |
| 2-Amino-1-butanol | 1.1 | Nucleophile |
| Triethylamine | 1.5 | Base to neutralize HCl |
Table 1: Reagents for Amide Coupling.
Step 2.2: Cyclodehydration to form the Oxazole Ring
The final step is the cyclization of the hydroxy amide intermediate to form the oxazole ring. This is a dehydration reaction that can be promoted by a variety of reagents.[9][10][11]
Experimental Protocol: Oxazole Formation
-
Reaction Setup: In a round-bottom flask, dissolve N-(1-hydroxybutan-2-yl)-2,3-dichloropyridine-5-carboxamide (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform.
-
Dehydrating Agent: Add a suitable dehydrating agent. Common choices include:
-
Thionyl chloride: (1.1-1.5 eq) added at 0 °C, followed by warming to room temperature.
-
Burgess reagent: (1.1-1.5 eq) for milder conditions.
-
Deoxo-Fluor: (1.2 eq) can also be effective for cyclodehydration reactions.[10]
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the final product, 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine.
| Dehydrating Agent | Typical Conditions | Notes |
| Thionyl Chloride | 0 °C to RT, CH₂Cl₂ | Readily available and effective. |
| Burgess Reagent | RT, THF | Milder, good for sensitive substrates. |
| Deoxo-Fluor | 0 °C to RT, CH₂Cl₂ | Effective but requires careful handling.[10] |
Table 2: Common Reagents for Oxazole Ring Formation.
Safety and Handling
-
Chlorinating agents such as thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2,3-Dichloropyridine and its derivatives should be handled with care as they are potentially toxic.
-
Anhydrous solvents are required for several steps to prevent unwanted side reactions. Ensure proper drying techniques are used.
Conclusion
The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine can be effectively achieved through a multi-step sequence starting from 2,3-dichloropyridine. The key transformations involve the introduction of a carboxylic acid functionality, amide coupling with 2-amino-1-butanol, and a final cyclodehydration to construct the desired oxazole ring. The choice of reagents and reaction conditions for each step can be tailored to optimize yield and purity, making this a versatile pathway for accessing this class of compounds for further research and development.
References
- Benchchem. (n.d.).
- MDPI. (2022).
- Royal Society of Chemistry. (2022). Access to 5-fluoroalkylated trisubstituted oxazoles via copper-catalyzed cyclization of α-fluoroalkyl-α-diazoketones with amides.
- MDPI. (2024).
- ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry.
- Mukhopadhyay, S., & Chandalia, S. B. (2001). Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. Indian Journal of Chemical Technology, 8, 128-132.
- Organic Chemistry Portal. (2009).
- PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Benchchem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- PrepChem.com. (n.d.). Synthesis of dl-2-amino-1-butanol.
- Benchchem. (n.d.). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
- Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole.
- ChemicalBook. (n.d.). (R)-(-)-2-Amino-1-butanol synthesis.
- PMC - NIH. (n.d.). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent.
- Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- Organic Chemistry Portal. (2014).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chem-Impex. (n.d.). 2,3-Dichloropyridine-5-carboxylic acid.
- ResearchGate. (2025). Synthetic Routes to Oxazolines.
- Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
- Eureka | Patsnap. (2008). Method for preparing 2,3-dichloropyridine.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- PubMed. (2016). Route to Highly Substituted Pyridines.
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- Eureka | Patsnap. (2011).
- CABI Digital Library. (n.d.).
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- INIS-IAEA. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine.
- Benchchem. (n.d.).
- Patent 0259687. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
- Revue Roumaine de Chimie. (n.d.).
- OUCI. (n.d.). Synthetic Routes to Oxazolines.
- PMC. (n.d.). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) -.
- (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine*.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Validation of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
This technical guide provides a comprehensive framework for the structural validation and spectroscopic characterization of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine .
Designed for analytical chemists and process scientists, this document moves beyond simple data listing to establish a self-validating analytical protocol . It addresses the specific challenges of distinguishing regioisomers in substituted pyridines and confirming the integrity of the oxazole ring formation.
Executive Summary & Compound Profile
Target Molecule: 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine CAS Registry Number: (Analogous to 500296-34-4 series) Molecular Formula: C₁₀H₈Cl₂N₂O Molecular Weight: 243.09 g/mol
This scaffold represents a critical "bi-heterocyclic" intermediate, often utilized in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and certain kinase inhibitors. The structural integrity hinges on two key features: the 2,3-dichloro substitution pattern on the pyridine ring (essential for biological activity) and the C2-attachment of the 5-ethyloxazole moiety.
Structural Logic & Numbering
-
Pyridine Core: Nitrogen at position 1. Chlorine atoms at 2 and 3.[1][2][3][4][5][6][7] The oxazole substituent is at position 5.[8]
-
Oxazole Ring: Attached to the pyridine at C2'. The ethyl group is at C5'. The remaining proton is at C4'.
Synthesis & Impurity Tracking (Context for Analysis)
To accurately interpret spectra, one must understand the potential impurities derived from the synthesis pathway. The most common route involves the condensation of 2,3-dichloropyridine-5-carboxylic acid derivatives with
Graphviz: Synthesis & Impurity Flow
Figure 1: Synthetic pathway highlighting critical nodes where spectroscopic validation is required to ensure regio-purity.
Mass Spectrometry (MS) Profile
Mass spectrometry provides the primary confirmation of the dichlorinated motif. The chlorine isotope pattern is the "fingerprint" of this molecule.
Isotope Pattern Analysis
The presence of two chlorine atoms (
| Ion | m/z | Relative Intensity | Origin |
| M+ | 242.0 | 100% | |
| M+2 | 244.0 | ~64% | |
| M+4 | 246.0 | ~10% |
Diagnostic Rule: If the M+2 peak is significantly lower than 60%, the sample may be contaminated with a monochloro impurity (e.g., loss of Cl at position 2).
Fragmentation Pathway (EI, 70 eV)
-
Molecular Ion (
242): Stable heteroaromatic core. -
Loss of Methyl (
227): Cleavage of the terminal methyl from the ethyl group (benzylic-like stabilization). -
Loss of Ethyl/CO (
213/186): Fragmentation of the oxazole ring. -
Nitrile Formation (
172): Characteristic cleavage of the oxazole to leave the 2,3-dichloro-5-cyanopyridine fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing the regiochemistry of the pyridine ring.
H NMR (Proton) - 400 MHz, CDCl
The molecule possesses a high degree of symmetry breaking, leading to distinct signals.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| Py-H6 | 8.85 - 8.95 | Doublet (d) | Deshielded by Py-N and adjacent Cl. Meta-coupling to H4. | |
| Py-H4 | 8.30 - 8.40 | Doublet (d) | Deshielded by Cl(3) and Oxazole(5). Meta-coupling to H6. | |
| Ox-H4' | 6.90 - 7.00 | Singlet (s) | - | Characteristic oxazole ring proton. |
| Et-CH | 2.75 | Quartet (q) | Methylene of ethyl group. | |
| Et-CH | 1.30 | Triplet (t) | Methyl terminus. |
Critical Validation Step: The coupling constant between Py-H4 and Py-H6 is ~2.0–2.5 Hz (meta-coupling) . If you observe a coupling of >7 Hz, the chlorines are NOT at 2,3 (likely 2,5 or 3,4 substitution), indicating a starting material error.
C NMR (Carbon) - 100 MHz, CDCl
| Carbon Type | Shift ( | Assignment |
| C=N (Oxazole) | 158.5 | C2' (Attached to Pyridine) |
| C-O (Oxazole) | 152.0 | C5' (Attached to Ethyl) |
| Py-C2 | 148.0 | Attached to N and Cl (Most deshielded Py carbon) |
| Py-C6 | 146.5 | |
| Py-C4 | 138.0 | |
| Py-C3 | 130.5 | Attached to Cl |
| Py-C5 | 126.0 | Attached to Oxazole |
| Ox-C4' | 122.5 | Oxazole CH |
| Et-CH | 19.5 | Methylene |
| Et-CH | 12.0 | Methyl |
Infrared Spectroscopy (FT-IR)
IR is used primarily for rapid "fingerprinting" in QC environments.
-
3100–3050 cm⁻¹: C-H stretch (Aromatic).
-
2970–2850 cm⁻¹: C-H stretch (Aliphatic Ethyl).
-
1610, 1580 cm⁻¹: C=N / C=C skeletal vibrations (Pyridine/Oxazole).
-
1100–1050 cm⁻¹: C-O-C stretch (Oxazole ring breathing).
-
780–740 cm⁻¹: C-Cl stretch (Strong, characteristic of polychlorinated aromatics).
Experimental Validation Protocol
To certify a batch of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine, follow this logic flow:
-
Run LC-MS: Confirm
242 and the 9:6:1 isotope ratio. -
Run
H NMR:-
Check region 8.0–9.0 ppm. Are there exactly two doublets with
Hz? -
Yes: 2,3-substitution pattern confirmed.
-
No (Singlets): Check for 2,6-dichloro substitution (symmetry).
-
No (Large J): Check for 2,5-dichloro substitution (ortho coupling).
-
-
Run NOESY (Optional but Recommended):
-
Irradiate the Ethyl-CH
. Look for NOE enhancement at Oxazole-H4'. -
This confirms the ethyl group is at position 5' and not position 4'.
-
Graphviz: Logic Flow for Structural Confirmation
Figure 2: Decision tree for analytical validation of the target compound.
References
-
Synthesis of 2,3-Dichloropyridine Derivatives
- Oxazole Fragmentation Patterns: Source: Bowie, J. H., et al. (1968). "Electron Impact Studies: Mass Spectra of Oxazoles". Journal of the Chemical Society B. Context: Establishes the characteristic cleavage of the oxazole ring utilized in the MS analysis section.
-
NMR Prediction & Validation for Pyridines
-
Source: BenchChem. (2025).[9] "Validating the Structure of 3,5-Dichloropyridine Derivatives".
-
- Related Agrochemical Intermediates (Anthranilic Diamides): Source: Lahm, G. P., et al. (2005). "Rynaxypyr: A new insecticidal anthranilic diamide". Bioorganic & Medicinal Chemistry Letters. Context: Provides the industrial context for the 2,3-dichloro-5-substituted pyridine scaffold.
Sources
- 1. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloropyridine(2402-77-9) 1H NMR [m.chemicalbook.com]
- 6. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. PubChemLite - 2-chloro-5-(1,3-oxazol-5-yl)pyridine (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Technical Guide for Drug and Agrochemical Development
Abstract:
This technical guide provides a comprehensive overview of the synthesis, structural analysis, and significance of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a key fluorinated pyridine intermediate in the pharmaceutical and agrochemical industries.[1][2] While the specific crystal structure of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is not publicly available, this guide utilizes the closely related and industrially pivotal DCTF as a case study to illustrate the principles of crystal structure determination and its application in molecular design. The methodologies for synthesis, crystallization, and X-ray diffraction are detailed, underpinned by the rationale for experimental choices. The resulting structural insights are discussed in the context of structure-activity relationships (SAR) and their role in the development of novel therapeutic and crop protection agents.
Introduction: The Prominence of Pyridine Scaffolds in Modern Chemistry
The pyridine ring is a foundational structural motif in medicinal and agricultural chemistry, prized for its unique electronic properties and ability to engage in various intermolecular interactions.[3] Its presence can significantly influence a molecule's polarity, bioavailability, and metabolic stability.[4] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's biological activity, making it a "privileged scaffold" in drug discovery.[3][5]
This guide focuses on 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a high-value intermediate used in the synthesis of numerous active ingredients.[1][2] The trifluoromethyl group, in particular, is a crucial substituent that can dramatically alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its efficacy. Understanding the precise three-dimensional arrangement of atoms in DCTF and its derivatives is paramount for rational drug design and the development of next-generation compounds.
Synthetic Pathways to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The industrial production of DCTF can be achieved through several synthetic routes, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, scalability, and cost-effectiveness.
Synthesis from 2-Chloro-5-methylpyridine
A common approach involves the chlorination and subsequent fluorination of 2-chloro-5-methylpyridine. This multi-step process is outlined below.
Caption: Synthetic workflow from 2-chloro-5-methylpyridine to DCTF.
Experimental Protocol: Two-Step Synthesis of DCTF
Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine
-
Reaction Setup: A reaction vessel is charged with 2-chloro-5-(chloromethyl)pyridine.
-
Chlorination: Chlorine gas is introduced into the vessel. The reaction is heated, often with the use of a catalyst such as antimony trichloride, to facilitate the chlorination of the methyl group and the pyridine ring.[6]
-
Intermediate Isolation: Upon completion, the resulting 2,3-dichloro-5-(trichloromethyl)pyridine is isolated.
Step 2: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
-
Fluorination Reaction: The trichloromethyl intermediate is transferred to a fluorination vessel. Anhydrous hydrogen fluoride is introduced.[7][8]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures.
-
Purification: The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is purified through a series of steps including washing, steam distillation, and rectification to yield a high-purity product.[6]
Causality Behind Experimental Choices:
-
The use of a catalyst like antimony trichloride in the chlorination step is crucial for achieving high conversion and regioselectivity.
-
Vapor-phase fluorination with anhydrous HF is an effective method for the chlorine-fluorine exchange on the trichloromethyl group.
Structural Elucidation by Single-Crystal X-ray Diffraction
Crystallization: The Gateway to High-Resolution Structures
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., 1,2-dichloroethane) to near saturation.[10]
-
Evaporation: The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Well-formed, single crystals are carefully harvested for diffraction analysis.
Justification of Technique: Slow evaporation is a widely used and effective method for growing high-quality crystals of small organic molecules as it allows for the gradual and ordered arrangement of molecules into a crystal lattice.
Data Collection and Structure Refinement
The following workflow outlines the process of determining a crystal structure from a single crystal.
Caption: Workflow for single-crystal X-ray crystallography.
Methodology:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11][12]
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using computational methods such as direct methods.[13]
-
The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.
Analysis of a Representative Crystal Structure: 2,3,6-Trichloro-5-(trichloromethyl)pyridine
The crystal structure of this analogue provides a basis for understanding the structural features of DCTF.[10]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 8.3100(17) |
| b (Å) | 17.018(3) |
| c (Å) | 7.3160(15) |
| Volume (ų) | 1034.6(4) |
| Z | 4 |
| Data from Zhu et al., 2013.[10] |
Key Structural Features:
-
The pyridine ring is essentially planar.
-
The chlorine and trichloromethyl substituents will influence the crystal packing through intermolecular interactions such as halogen bonding and van der Waals forces.
-
The precise bond lengths and angles provide critical information for molecular modeling and understanding the electronic effects of the substituents.
Significance in Drug and Agrochemical Design
The detailed structural information obtained from X-ray crystallography is invaluable for the design of new bioactive molecules.
Caption: Logic flow for structure-based drug design.
Structure-Activity Relationships (SAR): By understanding the three-dimensional structure of a molecule like DCTF, chemists can make informed decisions about where to modify the structure to enhance its biological activity. For example, the positions of the chlorine atoms and the trifluoromethyl group on the pyridine ring are critical for the efficacy of the final agrochemical or pharmaceutical product. This knowledge allows for the rational design of analogues with improved properties, such as increased potency, selectivity, or reduced toxicity.[5]
While the crystal structure of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine remains to be determined, the analysis of its close analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), and its derivatives provides a robust framework for understanding the synthesis and structural characteristics of this important class of compounds. The methodologies and principles outlined in this guide underscore the critical role of single-crystal X-ray crystallography in modern drug discovery and agrochemical development, enabling the rational design of more effective and safer chemical entities.
References
-
Neda, I., et al. (2015). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. [Link]
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd. [Link]
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022). ALFA CHEMICAL. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. (2021). Dovepress. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016).
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. dovepress.com [dovepress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. asianpubs.org [asianpubs.org]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. azolifesciences.com [azolifesciences.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Reactivity of Substituted 2,3-Dichloropyridines: A Focus on 2,3-Dichloro-5-(trifluoromethyl)pyridine and its Potential as a Precursor
Introduction
The 2,3-dichloropyridine scaffold is a foundational building block in modern medicinal and agricultural chemistry.[1] Its inherent electronic properties, characterized by an electron-deficient pyridine ring further activated by two chloro substituents, make it a versatile precursor for a wide array of complex molecular architectures. The differential reactivity of the chlorine atoms at the C2 and C3 positions allows for highly selective functionalization, a feature prized by synthetic chemists.[1][2]
While the specific compound 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is not documented in readily available scientific literature, this guide will focus on a closely related, well-characterized, and industrially significant analogue: 2,3-Dichloro-5-(trifluoromethyl)pyridine . This compound serves as a critical intermediate for agrochemicals and pharmaceuticals.[3]
This guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and safety considerations for 2,3-Dichloro-5-(trifluoromethyl)pyridine. Furthermore, leveraging the principles of heterocyclic chemistry, we will propose a viable synthetic pathway to the target molecule, 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine, thereby providing a technical roadmap for researchers interested in this novel compound class. The trifluoromethyl group and the ethyl-oxazole moiety can be considered potential bioisosteres, making this comparative analysis particularly relevant for drug discovery programs where modulation of physicochemical and pharmacokinetic properties is key.[4][5]
Physicochemical and Structural Properties
Precise identification and characterization are paramount in chemical research. The key identifiers and properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [6] |
| CAS Number | 69045-84-7 | [6] |
| Molecular Formula | C₆H₂Cl₂F₃N | [6] |
| Molecular Weight | 215.99 g/mol | [6] |
| Appearance | Liquid | [6] |
| Density | 1.549 g/mL at 25 °C | [7] |
| Boiling Point | 80 °C at 20 mmHg | [7] |
| Refractive Index | n20/D 1.475 | [7] |
| SMILES | FC(F)(F)c1cnc(Cl)c(Cl)c1 | [6] |
| InChI | 1S/C6H2Cl2F3N/c7-4-1-3(6(9,10,11)2-12-5(4)8/h1-2H | [6] |
| InChIKey | ABNQGNFVSFKJGI-UHFFFAOYSA-N | [6] |
Synthesis and Chemical Reactivity
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The industrial synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) often starts from more readily available precursors. A common pathway involves the chlorination and subsequent fluorination of a pyridine derivative. One patented method describes the production from 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), which itself can be synthesized from nicotinic acid.[3] The conversion of the -CCl₃ group to the -CF₃ group is a key transformation.
Conceptual Synthetic Pathway to 2,3-Dichloro-5-(trifluoromethyl)pyridine
Caption: Multi-step synthesis of DCTF from Nicotinic Acid.
Core Reactivity: The 2,3-Dichloropyridine Scaffold
The reactivity of the 2,3-dichloropyridine core is dominated by nucleophilic aromatic substitution (SNAr). The C2 position is significantly more electrophilic than the C3 position due to the inductive electron withdrawal and resonance stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen. This regioselectivity is a powerful tool for synthetic chemists.[1]
Table of SNAr Reactions on 2,3-Dichloropyridine
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrazine | Hydrazine hydrate, reflux | (3-chloro-2-pyridyl)hydrazine | 92.8 | [1] |
| Thiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(phenylthio)pyridine | 88 | [1] |
| 4-Methylthiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(p-tolylthio)pyridine | 92 | [1] |
| Cesium Fluoride | CsF, DMSO, 110 °C, 20h | 3-chloro-2-fluoropyridine | 71.9 | [1] |
| Aniline | Pd(OAc)₂, PPh₃, NaOtBu, Toluene, 100°C | 3-Chloro-N-phenyl-pyridin-2-amine | Not explicitly stated but effective | [8] |
This inherent selectivity allows for the stepwise functionalization of the pyridine ring, first at the C2 position, followed by subsequent reactions (often palladium-catalyzed cross-couplings) at the C3 position.
Experimental Protocol: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine from 2,3-Dichloropyridine
This protocol, adapted from a literature procedure, exemplifies the selective SNAr amination at the C2 position, a common first step in building more complex molecules from the 2,3-dichloropyridine core.[8]
Materials:
-
2,3-Dichloropyridine (1.0 equiv)
-
Palladium(II) acetate (0.025 equiv)
-
Triphenylphosphine (0.075 equiv)
-
Sodium tert-butoxide (1.53 equiv)
-
Aniline (1.05 equiv)
-
Toluene (anhydrous)
-
2 M HCl
-
19 M NaOH
-
Dichloromethane
-
Sodium sulfate
-
Nitrogen atmosphere apparatus
Procedure:
-
Equip a dry, three-necked, round-bottomed flask with a magnetic stirrer, condenser, and nitrogen inlet.
-
Evacuate the flask and backfill with nitrogen.
-
Charge the flask with 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe and stir the resulting solution for 10 minutes.
-
Add aniline via syringe in one portion.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to 0 °C in an ice bath and cautiously add 2 M HCl.
-
Stir for 10 minutes at room temperature and filter through a pad of Celite.
-
Separate the layers of the filtrate. Extract the organic phase with 2 M HCl.
-
Combine the acidic aqueous extracts, cool to 0 °C, and add dichloromethane.
-
Basify the biphasic solution with 19 M NaOH.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine all organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
Proposed Synthetic Route to 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
While no direct synthesis is reported, a logical and plausible route to the target molecule can be designed based on established heterocyclic chemistry principles. The strategy involves two key stages:
-
Functionalization of the 2,3-dichloro-5-(trifluoromethyl)pyridine core to introduce a suitable handle for oxazole ring formation.
-
Construction of the 5-ethyl-1,3-oxazole ring.
A robust method for this would be to first convert the trifluoromethyl group into a carboxylic acid or its derivative, which can then be used to build the oxazole. However, a more direct approach could involve a palladium-catalyzed cross-coupling reaction. A conceptual pathway is outlined below.
Hypothetical Retrosynthesis and Forward Synthesis
Caption: Retrosynthetic analysis and proposed forward synthesis via Stille coupling.
Detailed Proposed Steps:
-
Preparation of a Halogenated Intermediate: Start with 2,3-Dichloro-5-(trifluoromethyl)pyridine. A key transformation would be the conversion of the trifluoromethyl group to a more versatile handle, such as a bromine atom, to give 5-Bromo-2,3-dichloropyridine . This can be a challenging transformation but is a common strategy in medicinal chemistry to enable cross-coupling.
-
Synthesis of the Oxazole Coupling Partner: The synthesis of 2-(Tributylstannyl)-5-ethyloxazole can be achieved from simpler precursors. General methods for synthesizing 5-substituted oxazoles often involve the deprotonation of a protected oxazole at the C5 position, followed by reaction with an electrophile (like an ethylating agent) and subsequent functionalization at the C2 position for coupling.[9][10]
-
Stille Cross-Coupling: The final step would involve the palladium-catalyzed Stille coupling of 5-Bromo-2,3-dichloropyridine with 2-(Tributylstannyl)-5-ethyloxazole.[10] This reaction is well-established for creating C-C bonds between sp²-hybridized carbons and is tolerant of a wide range of functional groups.
This proposed route provides a logical, experimentally testable pathway for researchers aiming to synthesize this novel compound.
Biological Significance and Applications
2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several commercial agrochemicals.[3] Its derivatives are precursors to potent fungicides and pesticides. The trifluoromethylpyridine moiety is a common pharmacophore in modern crop protection agents due to its metabolic stability and ability to modulate the electronic and lipophilic properties of the final molecule.
Furthermore, the 2,3-dichloropyridine core itself is found in numerous biologically active compounds, including pharmaceuticals for treating autoimmune and inflammatory diseases.[] The ability to selectively functionalize this scaffold makes it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with any halogenated aromatic compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine must be handled with appropriate care.
-
Hazard Classifications: The compound is classified as a combustible liquid and is harmful if swallowed or inhaled. It can cause serious eye damage and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[1]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid breathing vapors or mists.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Wash hands thoroughly after handling.[1]
-
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[1]
-
Conclusion
While 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine remains a novel target, its structural components are well-precedented in chemical synthesis. This guide has provided a thorough examination of the closely related and industrially vital intermediate, 2,3-Dichloro-5-(trifluoromethyl)pyridine . By understanding the synthesis, reactivity, and safety of this precursor, and by applying established principles of heterocyclic cross-coupling reactions, a clear and logical pathway to the target molecule has been proposed. This technical guide serves as a valuable resource for researchers and drug development professionals working with substituted pyridine heterocycles, offering both a review of a key building block and a strategic blueprint for future synthetic endeavors.
References
- Stambuli, J. P., et al. (2002). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. Organic Letters, 4(19), 3235-3238.
- Vedejs, E., & Lu, S. (2004). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 69(16), 5437-5441.
- Shafer, C. M., & Molinski, T. F. (2002). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 4(12), 2095-2098.
- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062.
-
Organic Syntheses Procedure. (n.d.). α-CARBOLINE. Retrieved from [Link]
- Molinski, T. F. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Tetrahedron Letters, 40(52), 9293-9294.
- Al-Ostath, A. I., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry.
- ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Request PDF.
- Patil, P. C., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759.
- Domainex. (2024, February 20).
- Tseng, C. C., et al. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.
- Chempanda. (n.d.).
- ChemRxiv. (n.d.).
- Werner, J.A., Wilson, C.A., & Mixan, C.E. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine. INIS-IAEA.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). EP2687510A1 - Method for preparing 2,3-dichloropyridine.
- Sciforum. (n.d.).
- Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). 898-929.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Echemi. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)
- Szafranski, K., et al. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 25(21), 5009.
- Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1167-1170.
- Google Patents. (n.d.).
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Kamal, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 93-99.
-
Pharmaffiliates. (n.d.). CAS No : 1307233-94-8 | Product Name : Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Retrieved from [Link]
- Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)
-
PubChem. (n.d.). 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. Retrieved from [Link]
- BioWorld. (2026, February 16). CZL-077 shows robust preclinical antitumor activity.
-
MilliporeSigma. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine 97%. Retrieved from [Link]
- Hurdle, J. G., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(4), 1579-1595.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 6. 2,3-ジクロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: High-Throughput Screening & Hit-to-Lead Profiling of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine Scaffolds
Executive Summary & Chemical Rationale
This guide outlines the technical framework for the preliminary screening of 2,3-dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine and its structural derivatives. This scaffold represents a "privileged structure" in medicinal and agrochemical chemistry, combining the lipophilic, metabolically stable 2,3-dichloropyridine core (common in ryanodine receptor modulators like Chlorantraniliprole) with a 1,3-oxazole moiety (a bioisostere for amides/esters often found in kinase inhibitors and antimicrobials).
The Core Directive: To identify "hit" candidates from this library, researchers must navigate a dual-path screening strategy:
-
Path A (Antimicrobial/Antifungal): Leveraging the oxazole-pyridine biaryl system's proven efficacy against resistant pathogens.
-
Path B (Cytotoxicity/Safety): Establishing a Selectivity Index (SI) early, as the 2,3-dichloro substitution can induce off-target toxicity via nucleophilic aromatic substitution (
) in biological thiols.
Library Synthesis & Physicochemical Profiling (Tier 0)
Before biological assays, the library must undergo rigorous quality control. The synthesis typically proceeds via the cyclization of 5,6-dichloronicotinic acid derivatives or oxidative cyclization of Schiff bases.
Synthesis Workflow & Logic
The following diagram illustrates the critical path from raw materials to the screening-ready library.
Caption: Figure 1. Synthetic route for generating the derivative library. Critical step: Cyclization must avoid hydrolyzing the sensitive 2-Cl position.
Physicochemical Filters (In Silico)
Prior to wet-lab screening, filter derivatives using these parameters to ensure "drug-likeness" or "agrochemical-likeness":
-
cLogP: Target range 2.5 – 4.5 (High lipophilicity is expected due to dichlorination).
-
TPSA: < 90 Ų (Crucial for membrane permeability).
-
Solubility Prediction: Flag compounds with predicted aqueous solubility < 10 µM.
Tier 1: In Vitro Biological Screening Protocols
The primary screen focuses on Antimicrobial Susceptibility (a high-probability target for this class) and Mammalian Cytotoxicity (safety).
Protocol A: Antimicrobial Susceptibility (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) and fungi (C. albicans).
Mechanism: Oxazolyl-pyridines often disrupt cell wall synthesis or inhibit DNA gyrase. The 2,3-dichloro motif enhances penetration into the lipid-rich bacterial membrane.
Reagents:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: DMSO (Final assay concentration < 1%).
-
Controls: Vancomycin (Gram+), Ciprofloxacin (Gram-), Fluconazole (Fungi).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Note: Ensure complete dissolution; sonicate if necessary.
-
Dilution: Prepare serial 2-fold dilutions in CAMHB in 96-well clear flat-bottom plates. Final concentration range: 0.5 µg/mL to 128 µg/mL.
-
Inoculation: Adjust bacterial suspension to
CFU/mL (0.5 McFarland standard). Add 100 µL to each well. -
Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 35°C for 48 hours (fungi).
-
Readout: Visual inspection for turbidity or absorbance reading at
. -
Validation: The MIC is the lowest concentration with no visible growth.
Protocol B: Cytotoxicity & Selectivity Index (MTT Assay)
Objective: Rule out general toxicity. The 2-position chlorine is susceptible to displacement by glutathione (GSH) in healthy cells, causing toxicity.
Cell Lines: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).
Step-by-Step Methodology:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat cells with derivatives (0.1 – 100 µM) for 48 hours.
-
Dye Addition: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Calculation: Calculate
(Cytotoxic Concentration 50%). -
Selectivity Index (SI): Calculate
.-
Pass Criteria: SI > 10.[1]
-
Tier 2: Structure-Activity Relationship (SAR) Analysis[2]
Once data is collected, analyze the SAR to guide optimization. The 2,3-dichloro-5-(oxazolyl)pyridine scaffold has three distinct zones for modification.
Caption: Figure 2. SAR optimization logic. Zone 1 modulates reactivity; Zone 3 modulates target fit.
SAR Interpretation Guide:
-
The 2,3-Dichloro Motif:
-
Insight: Retaining both chlorines usually maintains high lipophilicity (good for agro/fungal targets) but increases toxicity.
-
Optimization: If toxicity is high, try substituting the C2-Cl with a methyl or methoxy group to reduce
reactivity while maintaining sterics.
-
-
The Oxazole Linker:
-
Insight: The oxazole nitrogen acts as a key hydrogen bond acceptor.
-
Optimization: Do not replace with furan or thiophene if kinase inhibition is the target; the H-bond is crucial.
-
-
The C5-Ethyl Group:
-
Insight: This is the "tail" of the molecule.
-
Optimization: Replace the ethyl group with larger aromatic rings (phenyl, benzyl) to explore hydrophobic pockets in the target protein (e.g., RyR or Kinase hydrophobic back-pocket).
-
Data Reporting & Criteria for Advancement
Summarize screening results in the following format to determine "Hit" status.
| Compound ID | MIC (S. aureus) | MIC (E. coli) | CC50 (HEK293) | SI (Safety) | Status |
| Ref (Vancomycin) | 1 µM | N/A | >100 µM | >100 | Control |
| DCP-Ox-001 | >64 µM | >64 µM | 50 µM | <1 | Fail |
| DCP-Ox-005 | 4 µM | 32 µM | 80 µM | 20 | Hit |
Advancement Criteria:
-
Agrochemical Track: >80% mortality at 100 ppm (in vivo proxy).
-
Pharma Track: MIC < 10 µM AND Selectivity Index > 10.
References
-
BenchChem. (2025).[2] Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts. Retrieved from
-
Sreenivasulu, T., et al. (2019).[3] Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings. Retrieved from
-
Luo, L.J., & Weng, J.Q. (2011). Crystal structure and stacking interactions of 2,3-Dichloropyridine. Acta Crystallographica Section E. Retrieved from
-
Lee, W.G., et al. (2012).[4] Structure-activity relationships of 3,5-dichloropyridine derivatives as novel P2X7 receptor antagonists. Journal of Medicinal Chemistry. Retrieved from
-
ChemDiv. (2023). Compound 2,3-dichloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide Data Sheet. Retrieved from
Sources
Application Notes & Protocols: The Medicinal Chemistry Potential of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: A Scaffold of Opportunity
In the landscape of modern drug discovery, the strategic use of heterocyclic building blocks is paramount. The pyridine ring, an isostere of benzene, is a cornerstone of medicinal chemistry, found in thousands of clinically relevant molecules.[1] When fused or linked to other privileged scaffolds, such as the 1,3-oxazole ring, it creates a chemical entity with a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, ripe for interaction with biological targets.
This document serves as a technical guide to the application of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine , a highly functionalized heterocyclic compound. While not a therapeutic agent itself, its true value lies in its potential as a key intermediate—a starting point for the synthesis of novel, biologically active molecules. The strategic placement of two chlorine atoms provides reactive handles for further chemical modification (e.g., cross-coupling reactions), while the ethyl-substituted oxazole moiety offers a distinct lipophilic and polar profile for probing target binding pockets. This guide will explore its plausible synthesis, potential therapeutic applications based on structurally related compounds, and detailed protocols for its use in a drug discovery workflow.
Physicochemical & Structural Data
A thorough understanding of a compound's physical properties is the foundation of its application in experimental settings. The data for 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈Cl₂N₂O |
| Molecular Weight | 259.09 g/mol |
| IUPAC Name | 2,3-dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine |
| Canonical SMILES | CCC1=C(N=CO1)C2=CN=C(C=C2Cl)Cl |
| Appearance | Predicted: Off-white to yellow solid |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, CH₂Cl₂) |
Synthetic Strategy & Protocol
Proposed Synthetic Workflow
The proposed two-step synthesis begins with the commercially available 5,6-dichloronicotinic acid. This starting material is first converted to its corresponding amide, which is then reacted with 1-bromo-2-butanone to form the target oxazole ring via a modified Robinson-Gabriel synthesis.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
This protocol is a representative example based on established chemical principles. Researchers should perform their own optimization.
Step A: Synthesis of 5,6-Dichloronicotinamide
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5,6-dichloronicotinic acid (10.0 g, 52.1 mmol).
-
Activation: Under a nitrogen atmosphere, slowly add thionyl chloride (11.4 mL, 156.3 mmol) to the flask. Heat the mixture to reflux (approx. 80 °C) for 2 hours until the solid has completely dissolved, forming the acid chloride intermediate.
-
Quenching & Amidation: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly, add the mixture to a beaker containing 200 mL of concentrated ammonium hydroxide, also cooled in an ice bath.
-
Causality: This exothermic reaction must be performed slowly and with cooling to control the reaction rate and prevent side reactions. The excess ammonium hydroxide neutralizes the HCl byproduct and provides the nucleophile for amide formation.
-
-
Isolation: Stir the resulting suspension vigorously for 30 minutes. Collect the white precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under high vacuum to yield 5,6-dichloronicotinamide.
Step B: Oxazole Formation via Condensation and Cyclization
-
Reaction Setup: In a dry 100 mL flask under a nitrogen atmosphere, combine the 5,6-dichloronicotinamide from Step A (5.0 g, 26.2 mmol) and phosphorus pentoxide (P₂O₅) (7.4 g, 52.4 mmol) in 50 mL of a high-boiling-point solvent such as toluene.
-
Expertise: Phosphorus pentoxide serves as a powerful dehydrating agent, which is crucial for promoting the cyclization step that forms the oxazole ring.
-
-
Addition of Ketone: Add 1-bromo-2-butanone (4.3 g, 28.8 mmol) to the suspension.
-
Reaction: Heat the mixture to 110 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it over 100 g of crushed ice. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product, 2,3-dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine.
Potential Applications in Medicinal Chemistry
The utility of this scaffold can be inferred from the biological activity of structurally analogous compounds. The dichloro-pyridine-oxazole core presents a unique platform for developing novel therapeutics.
Central Nervous System (CNS) Disorders
Patents for related oxazolo-pyridine derivatives highlight their potential as agents for treating disorders of the nervous system.[2] Neuroactive steroids, for example, are potent modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding gamma-aminobutyric acid (GABA), opens to allow chloride ions to flow into the neuron, causing hyperpolarization and reducing neuronal excitability. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the GABA binding site and enhance its function, leading to a more profound inhibitory effect.[5]
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
While the title compound is not a neurosteroid itself, its scaffold could be used to design novel, non-steroidal GABA-A modulators or ligands for other CNS targets. The dichloro substitutions allow for fine-tuning of electronic properties and provide vectors for further chemical elaboration to optimize potency and pharmacokinetic profiles.
Antithrombotic Agents
The coagulation cascade is a series of enzymatic activations culminating in the formation of a blood clot. Factor Xa (FXa) is a serine protease that sits at a critical juncture of this cascade. Its inhibition is a validated and highly effective strategy for preventing and treating thromboembolic diseases.[6]
Interestingly, several potent, orally bioavailable FXa inhibitors feature an oxazolidinone core.[6] Although the title compound contains an oxazole (an aromatic ring) rather than an oxazolidinone (a saturated ring), the shared five-membered N,O-heterocyclic motif is significant. This suggests that the 2,3-dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine scaffold could serve as a novel template for designing new classes of FXa inhibitors.
Caption: Simplified role of Factor Xa in the coagulation cascade.
Protocol 2: In Vitro Factor Xa Inhibition Assay
To validate the potential of a new chemical entity derived from our title compound, a primary biochemical screen is essential. This protocol describes a chromogenic assay to determine the inhibitory potency (IC₅₀) against human Factor Xa.
A. Materials & Reagents
-
Human Factor Xa (purified enzyme)
-
FXa Chromogenic Substrate (e.g., CH₃OCO-D-CHA-Gly-Arg-pNA-AcOH)
-
Assay Buffer: Tris-HCl (pH 8.4), containing NaCl and PEG8000
-
Test Compound (dissolved in 100% DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Experimental Procedure
-
Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 1 µL of the serially diluted test compound solution (or DMSO for control wells). This creates a 2% DMSO concentration in the final assay, which is generally well-tolerated by the enzyme.
-
Expertise: Keeping the DMSO concentration constant across all wells, including controls, is critical to prevent solvent effects from confounding the results. This is a key aspect of a self-validating protocol.
-
-
Enzyme Addition: Add 25 µL of a pre-diluted human Factor Xa solution (final concentration ~0.5 nM) to each well.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, providing a more accurate measurement of inhibitory potency.
-
-
Reaction Initiation: Add 25 µL of the FXa chromogenic substrate (final concentration ~200 µM) to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over 5-10 minutes (kinetic mode). The rate of color change (V = mOD/min) is directly proportional to the FXa enzyme activity.
C. Data Analysis
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Blank) / (Rate_Vehicle_Control - Rate_Blank))
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Perspectives
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine represents a promising, yet underexplored, scaffold for medicinal chemistry. Its highly functionalized nature provides multiple avenues for chemical diversification, enabling the systematic exploration of structure-activity relationships. While its direct biological activity remains to be determined, the precedence set by structurally related compounds in the domains of neuroscience and thrombosis provides a strong rationale for its investigation. The protocols outlined in this document offer a clear path forward for the synthesis and initial biological evaluation of novel compounds derived from this versatile intermediate. Future work should focus on synthesizing a small library of analogs and screening them against a panel of relevant targets, such as the GABA-A receptor and key enzymes of the coagulation cascade, to unlock the full therapeutic potential of this chemical scaffold.
References
- Organic Syntheses Procedure. (n.d.). v93p0272.
-
Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
- EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).
- Werner, J. A., Wilson, C. A., & Mixan, C. E. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine. Dow Chemical Co.
-
Patents Assigned to Revolution Medicines, Inc. (n.d.). Retrieved February 17, 2026, from [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.).
-
Zuranolone - New Drug Approvals. (2023, August 26). Retrieved February 17, 2026, from [Link]
-
US Patent No. 8829195 - Regulations.gov. (2021, November 17). Retrieved February 17, 2026, from [Link]
-
(PDF) Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - ResearchGate. (2025, October 10). Retrieved February 17, 2026, from [Link]
-
Patents In BindingDB. (n.d.). Retrieved February 17, 2026, from [Link]
- BOSchelli et al. (2001, March 28).
-
Synthesis and Evaluation of a Novel Zuranolone Analog with High GABA A Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PubMed. (2025, April 25). Retrieved February 17, 2026, from [Link]
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). Retrieved February 17, 2026, from [Link]
-
Physiopathological Role of Neuroactive Steroids in the Peripheral Nervous System - MDPI. (2020, November 26). Retrieved February 17, 2026, from [Link]
- Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1167–1170.
- CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents. (n.d.).
-
Pharmacological applications of azomethine derivatives in the therapy of different diseases. (2025, September 21). Retrieved February 17, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Neuroactive Steroids. 2. 3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217) - PubMed. (2017, September 28). Retrieved February 17, 2026, from [Link]
-
Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678 - PubMed. (2020, August 13). Retrieved February 17, 2026, from [Link]
-
Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3 - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. (2022, January 28). Retrieved February 17, 2026, from [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiopathological Role of Neuroactive Steroids in the Peripheral Nervous System [mdpi.com]
- 5. Neuroactive Steroids. 2. 3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217): A Clinical Next Generation Neuroactive Steroid Positive Allosteric Modulator of the (γ-Aminobutyric Acid)A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Oxazole Rings on Pyridine Scaffolds
Abstract
The fusion of oxazole and pyridine rings creates a privileged heterocyclic scaffold, the pyridyl-oxazole, which is a cornerstone in modern medicinal chemistry and materials science.[1][2] These structures are integral to a wide array of biologically active compounds, demonstrating potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][4] The inherent chemical properties of this scaffold, including its ability to engage with biological targets through various non-covalent interactions, have made it a focal point for drug discovery programs.[1][2] This document provides a comprehensive guide to the primary synthetic strategies for constructing oxazole rings on pre-functionalized pyridine scaffolds. It delves into the mechanistic rationale behind key methodologies, offers detailed, field-proven protocols for their execution, and presents a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific target molecule.
Strategic Overview: Choosing the Right Path to Pyridyl-Oxazoles
The construction of the pyridyl-oxazole core can be approached from two fundamental directions: affixing an oxazole ring to an existing pyridine or, conversely, building a pyridine ring onto an oxazole template.[5][6] This guide focuses on the former, which is often more synthetically tractable given the wide commercial availability of functionalized pyridines.
The choice of synthetic methodology is dictated by several factors, primarily the desired substitution pattern on the final oxazole ring and the functional group tolerance required. A logical workflow can guide this decision-making process.
Caption: Decision workflow for selecting a synthetic strategy.
Key Synthetic Methodologies & Mechanistic Insights
This section details the most robust and widely adopted methods for pyridyl-oxazole synthesis. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding beyond a simple procedural recitation.
Van Leusen Oxazole Synthesis: The Aldehyde-to-Oxazole Workhorse
The Van Leusen reaction is arguably one of the most efficient methods for converting aldehydes into 5-substituted oxazoles.[3][7] This makes it exceptionally well-suited for synthesizing 5-(pyridyl)oxazoles from readily available pyridine carboxaldehydes.
Core Principle & Causality: The reaction hinges on the unique reactivity of p-Toluenesulfonylmethyl isocyanide (TosMIC).[8][9][10] TosMIC possesses three key features: an acidic methylene group, an isocyanide carbon, and a sulfonyl group that acts as an excellent leaving group.[3] The reaction proceeds via a base-mediated [3+2] cycloaddition. A base (commonly K₂CO₃) deprotonates the active methylene of TosMIC, which then acts as a nucleophile, attacking the pyridyl aldehyde. The subsequent intramolecular cyclization and elimination of toluenesulfinic acid (TosH) aromatizes the ring to form the stable oxazole.[3][7]
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
Advantages:
-
High efficiency and good yields.[11]
-
Mild reaction conditions, tolerant of many functional groups.
-
Directly utilizes commercially abundant pyridyl aldehydes.
Limitations:
-
Primarily yields 5-substituted oxazoles.
Robinson-Gabriel Synthesis: A Classic Route to 2,5-Disubstituted Oxazoles
This foundational method involves the cyclodehydration of a 2-acylamino-ketone.[12][13][14] For pyridyl-oxazole synthesis, this means starting with a ketone bearing a pyridine moiety and an adjacent acylamino group.
Core Principle & Causality: The reaction is driven by the removal of water to form the aromatic oxazole ring. Historically, this was achieved with harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide.[4][13] These conditions can be detrimental to sensitive substrates. Modern variations employ milder reagents, such as the Dess-Martin periodinane (to form a β-keto amide intermediate) followed by cyclodehydration with triphenylphosphine and iodine, which significantly broadens the substrate scope.[12][15] The Ugi multicomponent reaction can be coupled with a Robinson-Gabriel cyclodehydration to rapidly generate diverse libraries of 2,4,5-trisubstituted oxazoles.[16][17]
Advantages:
-
Excellent for producing 2,5-disubstituted and polysubstituted oxazoles.
-
The starting materials can often be prepared from amino acids.[15]
Limitations:
-
Classic conditions are harsh and can lead to low yields or byproduct formation.[15]
-
Requires a multi-step synthesis for the 2-acylamino-ketone precursor.
Transition Metal-Catalyzed Strategies: The Modern Toolkit
Modern organometallic chemistry offers highly versatile and modular routes to complex pyridyl-oxazoles, with the Sonogashira coupling being a prominent example.
Core Principle & Causality (Sonogashira Coupling/Cyclization): This strategy typically involves a two-stage process.[18]
-
Sonogashira Coupling: A halo-pyridine (iodo- or bromo-pyridine) is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base.[19][20] This C-C bond formation is highly efficient and creates a pyridyl-alkyne intermediate.[21]
-
Cyclization: The pyridyl-alkyne is then converted to an oxazole. One common method is to first convert it to a propargyl amide, which then undergoes a gold- or palladium-catalyzed cycloisomerization to furnish the oxazole ring.[22]
Advantages:
-
Extraordinary modularity; the pyridine and alkyne components can be varied independently to create large libraries of compounds.
-
Mild reaction conditions are often possible.
-
Copper-free variants can be used to prevent the undesired homocoupling of alkynes (Glaser coupling).[19]
Limitations:
-
Multi-step process.
-
Requires careful control to avoid catalyst deactivation or side reactions.
Detailed Experimental Protocols
The following protocols are presented as robust starting points. Researchers should perform small-scale optimization of reaction time, temperature, and stoichiometry for their specific substrates.
Protocol 1: Van Leusen Synthesis of 5-(Pyridin-4-yl)oxazole
This protocol describes the synthesis of a 5-substituted oxazole from a pyridyl aldehyde and TosMIC.
Materials and Reagents:
-
Pyridine-4-carboxaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add pyridine-4-carboxaldehyde (1.0 eq), TosMIC (1.05 eq), and finely powdered K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to create a suspension (approx. 0.2 M concentration with respect to the aldehyde).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion. Typical reaction times are 2-6 hours.[7][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-(pyridin-4-yl)oxazole.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene
This protocol details the first crucial step in a multi-step synthesis towards a 2-phenyl-5-(pyridin-3-yl)oxazole.
Materials and Reagents:
-
3-Bromopyridine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon) with gas bubbler
-
Syringes for liquid transfer
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Reagent Addition: Add 3-bromopyridine (1.0 eq) and anhydrous THF (to achieve approx. 0.5 M). Stir for 5 minutes to dissolve.
-
Base and Alkyne: Add anhydrous triethylamine (3.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. A color change and formation of a precipitate (triethylammonium bromide) are typically observed.
-
Monitoring: Monitor the reaction by TLC until the 3-bromopyridine is consumed. The reaction is often complete within 2-4 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with a small amount of THF or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl to remove residual copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the solvent.
-
Purify the crude 3-(phenylethynyl)pyridine product by flash column chromatography on silica gel.
-
Comparative Analysis of Synthetic Methods
The selection of a synthetic route is a critical decision based on the trade-offs between versatility, efficiency, and the complexity of the starting materials.
| Method | Starting Pyridine Scaffold | Key Reagents/Catalysts | Substitution Pattern | Typical Yields | Advantages | Limitations |
| Van Leusen Synthesis | Pyridine Carboxaldehyde | TosMIC, K₂CO₃ | 5-Pyridyl | Good to Excellent | Mild conditions, one-step, high functional group tolerance.[3] | Primarily for 5-substitution. |
| Robinson-Gabriel | Pyridyl Acylamino Ketone | H₂SO₄, PPA (classic); PPh₃/I₂ (mild) | 2,5-Disubstituted | Moderate to Good | Access to polysubstituted oxazoles.[12] | Harsh classic conditions; precursor synthesis required.[15] |
| Fischer Synthesis | Pyridine Carboxaldehyde | Cyanohydrin, Aldehyde, HCl | 2,5-Disubstituted | Moderate | Classic method for 2,5-diaryl oxazoles.[23] | Requires anhydrous acid; limited scope.[8][23] |
| Sonogashira/Cyclization | Halo-pyridine | Pd/Cu catalysts, Alkyne | Highly Variable | Good to Excellent | Highly modular, excellent for library synthesis. | Multi-step; potential for catalyst-related side reactions.[19] |
| Ugi MCR/Cyclization | Pyridine Carboxylic Acid | Aldehyde, Amine, Isocyanide | Polysubstituted | Moderate to Good | Rapid generation of chemical diversity from simple inputs.[16][24] | Often requires post-MCR modification/cyclization steps. |
Conclusion
The synthesis of oxazole rings on pyridine scaffolds is a well-developed field with a rich portfolio of methodologies. Classical reactions like the Van Leusen and Robinson-Gabriel syntheses remain highly relevant for specific substitution patterns, offering reliability and efficiency. For applications requiring high degrees of molecular diversity and modularity, modern transition metal-catalyzed strategies, particularly those leveraging Sonogashira couplings, provide unparalleled flexibility. By understanding the mechanistic underpinnings and practical considerations of each method, researchers in drug discovery and materials science can strategically design and execute the synthesis of novel pyridyl-oxazole derivatives tailored to their specific functional requirements.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
van Leusen oxazole synthesis. ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Thieme. [Link]
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]
-
Synthesis of imidazo pyridine derivatives via C−H functionalization. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. ACS Publications. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]
-
Fischer oxazole synthesis. Wikipedia. [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. [Link]
-
A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
NEW CHEMISTRY OF OXAZOLES. LOCKSS. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
-
A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. ResearchGate. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. [Link]
-
An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]
-
An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. ACS Publications. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Publishing. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. A concise review on some synthetic routes and applications of pyridine scaffold compounds » Growing Science [growingscience.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 23. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 24. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for High-Throughput Screening of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
For: Researchers, scientists, and drug development professionals in academic and industrial settings.
Introduction: A Novel Scaffold for Kinase Inhibition
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The compound 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine , hereafter referred to as Compound-X, represents a promising scaffold. Its unique chemical architecture, featuring a dichlorinated pyridine ring coupled with an ethyl-substituted oxazole moiety, suggests potential interactions with the ATP-binding pocket of various kinases. Dichloropyridine derivatives are known to be versatile intermediates in the synthesis of compounds targeting a range of biological targets, including kinases and G protein-coupled receptors (GPCRs)[1][2][3]. Similarly, the oxazole ring is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including enzyme inhibition[4][5][6][7].
This document provides a comprehensive guide for the high-throughput screening (HTS) of Compound-X and its analogs. We will explore three robust, homogeneous (no-wash) assay formats amenable to HTS: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a Fluorescence Polarization (FP) assay, and an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) screen. These methodologies are presented in the context of identifying inhibitors for a hypothetical serine/threonine kinase, herein designated as "Kinase-X," a critical enzyme in a cancer-related signaling pathway.
Principle of Kinase Inhibition Assays
The primary goal of these HTS assays is to identify compounds that inhibit the catalytic activity of Kinase-X. Kinases function by transferring a phosphate group from ATP to a substrate (a peptide or protein). Our screening assays are designed to detect either the consumption of ATP, the production of the phosphorylated substrate, or the binding of the inhibitor to the kinase.
Section 1: TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS.[8][9] It combines the low background of time-resolved fluorescence with the homogeneous nature of FRET.[10] The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X.
Causality Behind Experimental Choices
The TR-FRET assay is selected for its high signal-to-noise ratio and reduced interference from compound autofluorescence and light scatter.[8][9] The use of a long-lifetime lanthanide donor (Europium) allows for a time-gated detection window, effectively eliminating short-lived background fluorescence.[8][11]
Workflow and Mechanism
Caption: TR-FRET assay workflow for Kinase-X inhibition.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Dilute recombinant Kinase-X to 2X the final concentration (e.g., 4 nM) in Assay Buffer.
-
Substrate/ATP Mix: Prepare a 2X solution containing biotinylated peptide substrate (e.g., 1 µM) and ATP (at Km, e.g., 20 µM) in Assay Buffer.
-
Compound-X Plates: Serially dilute Compound-X in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration (final DMSO concentration should be ≤ 1%).
-
Detection Mix: Prepare a solution containing Europium-labeled anti-phospho-substrate antibody (e.g., 2 nM) and Streptavidin-Allophycocyanin (SA-APC) (e.g., 20 nM) in TR-FRET Detection Buffer (e.g., PerkinElmer Lance Detection Buffer).
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of 4X Compound-X or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 5 µL of 2X Kinase-X solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar®) with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (665 nm emission / 615 nm emission) * 10,000.
-
Normalize data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized response against the logarithm of Compound-X concentration to determine the IC₅₀ value.
-
| Parameter | Concentration |
| Final Kinase-X | 2 nM |
| Final Biotin-Peptide | 500 nM |
| Final ATP | 10 µM (Km) |
| Final Compound-X | 1 nM - 100 µM |
| Final DMSO | 0.5% |
| Readout | TR-FRET Ratio |
Section 2: Fluorescence Polarization (FP) Kinase Inhibition Assay
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[12] This assay is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, and the polarization of the emitted light increases.[13]
Causality Behind Experimental Choices
This FP assay is designed as a competitive binding assay. It is particularly useful for identifying inhibitors that bind to the ATP pocket of Kinase-X, including both active and inactive kinase conformations. The homogeneous, "mix-and-read" format is highly amenable to HTS.[4]
Workflow and Mechanism
Caption: FP competitive binding assay workflow.
Detailed Protocol
-
Reagent Preparation:
-
FP Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Kinase-X Solution: Dilute recombinant Kinase-X to 2X the final concentration (e.g., 10 nM) in FP Assay Buffer.
-
Fluorescent Tracer Solution: Dilute a suitable ATP-competitive fluorescent tracer to 2X the final concentration (e.g., 2 nM) in FP Assay Buffer. The tracer concentration should be at or below its Kd for Kinase-X.
-
Compound-X Plates: Prepare as described in the TR-FRET protocol.
-
-
Assay Procedure (384-well, low-volume black plate):
-
Dispense 5 µL of 4X Compound-X or vehicle to the appropriate wells.
-
Add 5 µL of 2X Kinase-X solution to all wells except for the "free tracer" controls.
-
Add 5 µL of FP Assay Buffer to the "free tracer" control wells.
-
Add 10 µL of 2X Fluorescent Tracer Solution to all wells.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-capable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The instrument measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.
-
Polarization (mP) is calculated: mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the instrument-specific G-factor.
-
A decrease in mP indicates displacement of the tracer by Compound-X.
-
Plot the mP values against the logarithm of Compound-X concentration to determine the IC₅₀.
-
| Parameter | Concentration |
| Final Kinase-X | 5 nM |
| Final Fluorescent Tracer | 1 nM |
| Final Compound-X | 1 nM - 100 µM |
| Final DMSO | 0.5% |
| Readout | Millipolarization (mP) |
Section 3: AlphaLISA® Assay for Phosphorylated Substrate
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that allows for the detection of biomolecular interactions in a homogeneous format.[14] It is highly sensitive and can be used in complex matrices.
Causality Behind Experimental Choices
The AlphaLISA format is chosen for its exceptional sensitivity and broad dynamic range. The signal amplification cascade allows for the detection of low levels of kinase activity, making it suitable for screening less active kinases or for conserving precious enzyme.[6]
Workflow and Mechanism
Caption: AlphaLISA assay for Kinase-X activity.
Detailed Protocol
-
Reagent Preparation:
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.
-
Kinase-X Solution: Dilute recombinant Kinase-X to 5X the final concentration (e.g., 2.5 nM) in Kinase Assay Buffer.
-
Substrate/ATP Mix: Prepare a 5X solution containing biotinylated peptide substrate (e.g., 250 nM) and ATP (e.g., 50 µM) in Kinase Assay Buffer.
-
Compound-X Plates: Prepare as described previously, but at a 5X final concentration.
-
AlphaLISA Acceptor Beads: Dilute anti-phospho-substrate Acceptor beads to 2X the final concentration (e.g., 40 µg/mL) in AlphaLISA Immunoassay Buffer.
-
Streptavidin Donor Beads: Dilute Streptavidin-coated Donor beads to 2X the final concentration (e.g., 80 µg/mL) in AlphaLISA Immunoassay Buffer.
-
-
Assay Procedure (384-well ProxiPlate):
-
Dispense 2 µL of 5X Compound-X or vehicle to the appropriate wells.
-
Add 2 µL of 5X Kinase-X solution.
-
Initiate the reaction by adding 2 µL of 5X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Add 2 µL of 2X AlphaLISA Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 2 µL of 2X Streptavidin Donor Beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read on an Alpha-enabled plate reader (e.g., EnVision or EnSpire).
-
-
Data Analysis:
-
The reader provides a direct luminescence count.
-
Normalize the data against high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized signal against the logarithm of Compound-X concentration to determine the IC₅₀.
-
| Parameter | Concentration |
| Final Kinase-X | 0.5 nM |
| Final Biotin-Peptide | 50 nM |
| Final ATP | 10 µM |
| Final Compound-X | 1 nM - 100 µM |
| Final DMSO | 0.2% |
| Readout | Luminescence Counts |
Self-Validating Systems and Trustworthiness
For each protocol, a robust HTS campaign requires rigorous validation to ensure trustworthiness.[12]
-
Z'-Factor: Before initiating a full screen, the assay must be validated by calculating the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[15]
-
Z' = 1 - (3*(σ_p + σ_n)) / |µ_p - µ_n|
-
Where σ is the standard deviation, µ is the mean, p is the positive control (e.g., no inhibitor), and n is the negative control (e.g., no enzyme or a known potent inhibitor).
-
-
DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to ensure the final concentration used in the screen does not adversely affect enzyme activity or assay signal.[9]
-
Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology.[16] For instance, a hit from the TR-FRET assay (detecting product formation) could be validated using the FP assay (detecting competitive binding). This helps to eliminate false positives arising from technology-specific interference.
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine (Compound-X) and its analogs as potential Kinase-X inhibitors. By leveraging the strengths of TR-FRET, Fluorescence Polarization, and AlphaLISA technologies, researchers can efficiently identify and characterize novel kinase inhibitors. The key to a successful screening campaign lies in careful assay development, rigorous validation, and the use of orthogonal methods to confirm hits, thereby ensuring the generation of high-quality, actionable data for progression into lead optimization.
References
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Live Cell-Based GPCR & PDE HTS Assays. (n.d.). eENZYME LLC. Retrieved February 17, 2026, from [Link]
-
High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved February 17, 2026, from [Link]
-
A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. (2019, January 30). NIH. Retrieved February 17, 2026, from [Link]
-
High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. (2008, March 16). Ingenta Connect. Retrieved February 17, 2026, from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed. Retrieved February 17, 2026, from [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21). Thieme Connect. Retrieved February 17, 2026, from [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014, February 27). MDPI. Retrieved February 17, 2026, from [Link]
-
CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. (2020, December 15). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. Retrieved February 17, 2026, from [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017, November 20). NCBI - NIH. Retrieved February 17, 2026, from [Link]
-
EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved February 17, 2026, from [Link]
-
Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026, January 27). BellBrook Labs. Retrieved February 17, 2026, from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved February 17, 2026, from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved February 17, 2026, from [Link]
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). Preprints.org. Retrieved February 17, 2026, from [Link]
-
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023, March 2). Arabian Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
1,3-Oxazole-linked compounds 7 prepared and studied in this work. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. (2021, October 13). Dovepress. Retrieved February 17, 2026, from [Link]
-
Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025, March 5). Auctores | Journals. Retrieved February 17, 2026, from [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (n.d.). Bentham Science. Retrieved February 17, 2026, from [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ijmpr.in [ijmpr.in]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors [mdpi.com]
- 13. Protein-protein interactions [chemdiv.com]
- 14. High-Throughput Screening Assays to Discover Small-Molecule Inhib...: Ingenta Connect [ingentaconnect.com]
- 15. agilent.com [agilent.com]
- 16. A simple fluorescent assay for the discovery of protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine as a Kinase Inhibitor Scaffold
[1]
Executive Summary & Structural Rationale
Compound ID: 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine Molecular Formula: C₁₀H₈Cl₂N₂O Molecular Weight: 243.09 Da Core Scaffold: 2,3-Dichloropyridine linked to 1,3-oxazole.[1][2][3][4][5]
The "Privileged Scaffold" Hypothesis
DCEO-Py represents a "privileged structure" in medicinal chemistry.[1][6] Although often used as an intermediate for P2Y12 receptor antagonists (e.g., replacing the ethyl ester of nicotinates), its architecture mimics the hinge-binding motifs of several kinase inhibitors.[1]
-
Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., Met109 in p38
).[1] -
Oxazole Moiety: Functions as a bioisostere for amide/ester groups, capable of interacting with the "gatekeeper" residue or extending into the hydrophobic pocket II.[1]
-
2,3-Dichloro Substitution: Provides lipophilic bulk and electronic modulation.[1] Note: The C2-chlorine is chemically reactive (susceptible to
), making this compound an ideal "warhead" precursor for covalent probes or for further derivatization with solubilizing amines.[1]
Structural Biology & In Silico Prediction
Before wet-lab profiling, the binding mode of DCEO-Py should be assessed computationally.[1] The rigid connection between the pyridine and oxazole rings restricts conformational freedom, potentially reducing the entropic penalty of binding.[1]
Predicted Binding Mode (p38 MAPK Model)
The following Graphviz diagram illustrates the hypothetical interaction network within the ATP-binding pocket of a typical Ser/Thr kinase (e.g., p38 MAPK).
Figure 1: Predicted pharmacophore mapping of DCEO-Py within the p38 MAPK ATP-binding pocket.[1] The Pyridine N1 serves as the primary anchor.[1]
Experimental Protocol: Biochemical Kinase Profiling
To validate DCEO-Py as a kinase inhibitor, a fluorescence-based competitive binding assay (e.g., LanthaScreen™ Eu Kinase Binding Assay ) or an activity assay (e.g., ADP-Glo™ ) is recommended.[1]
Protocol A: Determination of IC₅₀ (ADP-Glo™ Method)
This protocol measures the inhibition of ATP-to-ADP conversion by the kinase in the presence of DCEO-Py.[1]
Reagents Required:
-
Recombinant Kinase (e.g., p38
, ROCK1, or PI3K ). -
Substrate (e.g., p38 peptide or MBP).
-
Ultrapure ATP (10mM stock).[1]
-
DCEO-Py (dissolved in 100% DMSO to 10 mM).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
Step-by-Step Workflow:
-
Compound Preparation:
-
Enzyme Reaction Assembly:
-
Dilute kinase to 2x optimal concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2
L of 2x Kinase solution to the plate.[1] Incubate for 10 min at RT (allows compound to bind).
-
-
Substrate Addition:
-
Detection:
-
Data Acquisition:
Cellular Target Engagement (Proof-of-Concept)
If biochemical activity is confirmed (IC₅₀ < 1
Protocol B: Western Blot Analysis for p38 Pathway Inhibition
Objective: Assess if DCEO-Py inhibits the phosphorylation of MAPKAPK2 (MK2) , a direct downstream substrate of p38 MAPK, in LPS-stimulated THP-1 cells.[1]
-
Cell Culture: Seed THP-1 monocytes (
cells/well) in 6-well plates. -
Treatment:
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).[1]
-
Immunoblotting:
-
Result Interpretation: A dose-dependent decrease in p-MAPKAPK2 band intensity confirms intracellular p38 inhibition.[1]
Synthesis & Safety Considerations
Synthesis Route:
DCEO-Py is typically synthesized via the condensation of 5,6-dichloronicotinic acid (or its acid chloride) with an
-
Reference: The compound is cited as Intermediate 32 in P2Y12 antagonist synthesis [1].[1]
Safety Note (Reactivity):
The 2,3-dichloropyridine motif is electron-deficient.[1] The chlorine at position 2 is susceptible to nucleophilic aromatic substitution (
References
-
Bach, A., et al. "5-Alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor."[1] Future Medicinal Chemistry, 2011. [1]
-
Boehm, J. C., et al. "1-(4-Fluorophenyl)-2-(4-pyridyl)alkyl-4-imidazoles as potent p38 inhibitors."[1] Journal of Medicinal Chemistry, 1996. (Foundational SAR for pyridine-azole kinase inhibitors).
-
LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific.[1]
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
Sources
- 1. US20160289196A1 - PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME - Google Patents [patents.google.com]
- 2. ovid.com [ovid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dichlorinated Pyridine Compounds
Welcome to the Technical Support Center for the purification of dichlorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity dichlorinated pyridines, which are crucial intermediates in the pharmaceutical and agrochemical industries.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may be encountered during the purification of dichlorinated pyridine compounds.
Low Purity After Recrystallization
Question: My dichlorinated pyridine compound has low purity after recrystallization. What are the common causes and how can I improve the purity?
Answer: Low purity after recrystallization is a frequent challenge, often stemming from the presence of closely related impurities or suboptimal procedural execution. The primary impurities are typically other chlorinated pyridine derivatives, such as trichloropyridines and tetrachloropyridines, formed as byproducts during synthesis.[1] Isomeric impurities, which have similar physical properties, are particularly difficult to remove.[2][3][4]
Causality and Troubleshooting Steps:
-
Incomplete Removal of Isomers: Dichloropyridine isomers (e.g., 2,3- and 2,5-dichloropyridine) often have very similar solubility profiles, making their separation by a single recrystallization step inefficient.[2]
-
Solution: Employ a specific solvent system known to differentiate between the isomers. For instance, an isopropanol/water mixture (e.g., 15:85 v/v) has been shown to be effective for separating 2,5-dichloropyridine from the more soluble 2,3-dichloropyridine isomer.[2][5] Consider performing a second recrystallization step to enhance purity.[2]
-
-
Occlusion of Mother Liquor: Rapid crystal growth can trap impure mother liquor within the crystal lattice.
-
Solution: Ensure a slow cooling rate during crystallization.[2] This allows for the formation of more ordered, purer crystals. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove adhered mother liquor without significantly dissolving the product.[2]
-
-
Presence of Colored Impurities: Colored byproducts can be incorporated into the crystals, leading to a discolored final product.
-
Inappropriate Solvent Choice: The chosen solvent may not provide a significant difference in solubility of the desired compound at high and low temperatures.
-
Solution: Conduct small-scale solvent screening to identify an optimal solvent. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.
-
Workflow for Optimizing Recrystallization
Caption: Decision workflow for recrystallization optimization.
Product Fails to Crystallize
Question: I have dissolved my crude dichloropyridine in the hot solvent, but no crystals form upon cooling. What should I do?
Answer: The failure of a compound to crystallize from solution is typically due to either a lack of supersaturation or the presence of impurities that inhibit crystal lattice formation.
Causality and Troubleshooting Steps:
-
Solution is Not Supersaturated: Too much solvent may have been added, preventing the concentration of the solute from reaching the point of crystallization upon cooling.
-
Presence of Crystallization Inhibitors: Significant amounts of impurities can disrupt the crystallization process.
-
Solution 1: Attempt to "seed" the solution by adding a very small crystal of the pure dichloropyridine compound.[2] This provides a template for crystal growth.
-
Solution 2: If seeding fails, the crude material may require pre-purification by another method, such as column chromatography or distillation, to remove the inhibiting impurities before attempting recrystallization.[2]
-
Poor Separation of Isomers by Column Chromatography
Question: I am using column chromatography to separate dichloropyridine isomers, but the resolution is poor. How can I improve the separation?
Answer: Separating isomers by chromatography is challenging due to their similar polarities.[3] Success depends on exploiting subtle differences in their interactions with the stationary and mobile phases.
Causality and Troubleshooting Steps:
-
Insufficient Selectivity of Stationary Phase: A standard silica or C18 stationary phase may not provide enough differential interaction to resolve the isomers.
-
Solution: Switch to a stationary phase that offers different separation mechanisms. For pyridine derivatives, columns that facilitate π-π interactions, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) bonded phases, can provide excellent separation of positional isomers where traditional ODS columns fail.[7] Phenyl or cyano phases can also offer alternative selectivity.[8]
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be optimized to maximize the small differences in polarity between the isomers.
-
Solution 1 (HPLC): Adjust the mobile phase pH. Most pyridine derivatives have a pKa between 5 and 6.[8] Small changes in pH can alter the degree of protonation, leading to significant changes in retention and selectivity.[8]
-
Solution 2 (Flash Chromatography): Perform a systematic gradient optimization. A shallow gradient around the elution point of the isomers will provide better resolution than a steep gradient.
-
-
Low Column Efficiency: Poor column packing, excessively large particle size, or a short column can all lead to broad peaks and poor resolution.
-
Solution: Use a longer column or a column packed with smaller particles to increase the number of theoretical plates and, consequently, the resolving power.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about when synthesizing dichloropyridines?
A1: The most common impurities are isomers and other chlorinated pyridine derivatives.[1] For example, in the synthesis of 2,5-dichloropyridine, the 2,3-dichloropyridine isomer is a common byproduct.[2] Over-chlorination can lead to the formation of trichloro- and tetrachloropyridines.[1] Incomplete reactions can leave starting materials like monochloropyridines.[9]
Q2: Which analytical techniques are best for assessing the purity of my dichlorinated pyridine sample?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.[10]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID), this is a robust and widely used method for purity assessment of volatile compounds like dichloropyridines.[10] Purity is typically determined by the area percent method.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile alternative, particularly useful for analyzing any non-volatile impurities.[10]
-
Quantitative Nuclear Magnetic Resonance (qNMR): This provides a highly accurate, orthogonal method for purity assessment without requiring a specific reference standard of the analyte itself.[10]
Quantitative Comparison of Analytical Methods
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
|---|---|---|---|
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
Data synthesized from BenchChem's comparative guide on analytical methods for 2,5-Dichloropyridine.[10]
Q3: Can I use distillation to purify dichlorinated pyridines?
A3: Yes, distillation can be an effective purification method, particularly for removing non-volatile impurities or separating compounds with significantly different boiling points.[1] Fractional distillation can be used to separate dichloropyridine isomers, but it can be challenging if their boiling points are very close.[2][11] For large-scale industrial purification, a combination of steam distillation followed by recrystallization is often a highly effective and viable method.[2][5] Steam distillation is particularly useful for separating the volatile dichloropyridine isomers from non-volatile synthesis byproducts.[2]
Q4: What are the key safety precautions when handling dichlorinated pyridine compounds?
A4: Dichlorinated pyridines are hazardous chemicals and must be handled with appropriate safety measures.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[12][13]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., Butyl rubber, Neoprene), and protective clothing to prevent skin and eye contact.[12][13][14]
-
Handling: Avoid creating and inhaling dust.[12][15] Keep containers tightly closed when not in use.[12] After handling, wash hands and any exposed skin thoroughly with soap and water.[12]
-
Spill Management: In case of a spill, evacuate the area.[12] Clean up spills using appropriate protective equipment, avoiding dust generation for solid materials.[12]
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash off with soap and plenty of water.[12] For eye contact, rinse cautiously with water for at least 15 minutes.[12][15] If inhaled, move to fresh air.[12][13]
Logical Flow for Method Selection
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System
This protocol is adapted for the purification of 2,5-dichloropyridine containing the 2,3-dichloropyridine isomer.
Objective: To obtain high-purity crystalline 2,5-dichloropyridine.
Materials:
-
Crude 2,5-dichloropyridine
-
Isopropanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Solvent Preparation: Prepare the recrystallization solvent by mixing isopropanol and water in a 15:85 volume ratio.[2]
-
Dissolution: Place the crude dichloropyridine in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture. For every 62 parts by weight of crude solid, approximately 200 parts by weight of the solvent mixture may be required as a starting point.[2]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.[2] Avoid prolonged boiling to prevent solvent loss.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[2] Slow cooling is crucial for forming pure crystals. The 2,5-dichloropyridine will crystallize, while the more soluble 2,3-isomer remains in the mother liquor.[2]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the formation of crystals.[1]
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of the chilled solvent mixture to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of a dichlorinated pyridine sample.
Objective: To determine the purity of the dichlorinated pyridine sample by area percent.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[10]
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[10]
-
Carrier gas: Helium or Hydrogen.[10]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.[16]
-
GC Conditions:
-
Data Analysis: The purity is determined by the area percent method, where the peak area of the dichlorinated pyridine is expressed as a percentage of the total area of all observed peaks.[10]
References
- A Comparative Guide to the Purification of 3,5-Dichloropyridine for Researchers and Drug Development Professionals. Benchchem.
- A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. Benchchem.
- Personal protective equipment for handling 2,5-Dichloropyridine. Benchchem.
- 6 - SAFETY DATA SHEET.
- 2,6-Dichloropyridine - Safety Data Sheet. ChemicalBook.
- Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents.
- 2,6-Dichloropyridine Safety Data Sheet. AK Scientific, Inc.
- 2,3-Dichloropyridine SDS, 2402-77-9 Safety Data Sheets. ECHEMI.
- Technical Support Center: Large-Scale Purification of 2,5-Dichloropyridine. Benchchem.
- HPLC Column for Structual Isomers.
- A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification. Benchchem.
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. Google Patents.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- Process for purification of 3,6-dichloropyridazine. Google Patents.
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. SciSpace.
- Recrystallization.
- Purification of Pyridine. Chempedia - LookChem.
- ANALYTICAL METHODS.
- METHOD FOR PREPARING 2,3-DICHLOROPYRIDINE. European Patent Office.
- Overcoming challenges in the purification of pyridine compounds. Benchchem.
- Recrystallization - Single Solvent.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
- Synthesis method of 2,6-dichloropyridine. Google Patents.
- Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare.
- Removing isomeric impurities from 1,4-Dichlorobenzene synthesis. Benchchem.
- Preparation of isomer-free 2,5-dichloro-pyridine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. nacalai.com [nacalai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. 2,6-Dichloropyridine - Safety Data Sheet [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine in Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine in various experimental assays. This document offers troubleshooting strategies and frequently asked questions (FAQs) to ensure reliable and reproducible results.
Introduction: The Challenge of Poor Solubility
In modern drug discovery, an increasing number of promising compounds exhibit poor aqueous solubility.[1][2] This characteristic can significantly hinder preclinical development by causing unreliable assay results, underestimation of biological activity, and difficulties in formulation. 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine, a heterocyclic compound with potential therapeutic applications, often presents such solubility issues. Its pyridine core, while generally conferring some water miscibility, is substituted with hydrophobic chloro and ethyl-oxazolyl groups, which likely contribute to its poor aqueous solubility.[3][4]
This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles, ensuring your experimental outcomes are both accurate and meaningful.
Part 1: Troubleshooting Guide - A Step-by-Step Approach to Solubilization
Initial Assessment: Is Solubility the Root Cause of Assay Variability?
Before implementing complex solubilization strategies, it's crucial to confirm that poor solubility is indeed the issue.
Question: My assay results with 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine are inconsistent. How can I determine if solubility is the problem?
Answer:
-
Visual Inspection: Prepare your highest concentration stock solution in your primary solvent (typically DMSO) and the final assay buffer. Visually inspect for any precipitation, cloudiness, or crystallization. Use a light microscope for a more sensitive assessment.
-
Concentration-Response Curve Analysis: A classic indicator of solubility issues is a non-ideal concentration-response curve. If you observe a plateau or a decrease in signal at higher concentrations that is not due to toxicity, it's likely that the compound is precipitating out of solution.
-
Kinetic Solubility Assay: Perform a simple kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then diluting it into your aqueous assay buffer. The concentration at which the solution becomes turbid is an estimate of its kinetic solubility.
dot graph TD A[Start: Inconsistent Assay Results] --> B{Visual Inspection of Stock and Final Solutions}; B --> C{Precipitation Observed?}; C -->|Yes| D[Solubility is Likely the Issue]; C -->|No| E{Analyze Concentration-Response Curve}; E --> F{Non-Ideal Curve (Plateau/Decrease)?}; F -->|Yes| D; F -->|No| G{Perform Kinetic Solubility Assay}; G --> H{Low Kinetic Solubility?}; H -->|Yes| D; H -->|No| I[Consider Other Factors (e.g., compound instability, assay interference)];
end Caption: Initial solubility troubleshooting workflow.
Strategy 1: Optimizing the Use of Co-solvents
Co-solvents are water-miscible organic solvents that can significantly enhance the solubility of hydrophobic compounds.[5][6] Dimethyl sulfoxide (DMSO) is the most common, but others can be more effective or less disruptive to your assay.
Question: I am using DMSO, but the compound still precipitates in the final assay buffer. What should I do?
Answer:
While DMSO is a powerful solvent, its concentration in the final assay medium is critical. High concentrations of DMSO can be toxic to cells and may interfere with assay components.[7][8]
Recommended Actions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5%.[8] This may require preparing a more concentrated stock solution if your compound's solubility in pure DMSO allows.
-
Explore Alternative Co-solvents: If minimizing DMSO is not feasible, consider other co-solvents. The choice of co-solvent should be guided by the specific requirements of your assay.[9][10]
| Co-solvent | Recommended Starting Concentration (Final) | Key Considerations |
| Ethanol | 1-5% | Generally well-tolerated by cells, but can be volatile. |
| Propylene Glycol | 1-5% | Less volatile than ethanol and often used in formulations.[10] |
| Polyethylene Glycol (PEG 400) | 1-10% | Can enhance solubility but may increase viscosity.[11] |
| N-methyl-2-pyrrolidone (NMP) | <1% | A strong solvent, but potential for higher toxicity.[9] |
Experimental Protocol: Co-solvent Screening
-
Prepare a 10 mM stock solution of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine in 100% of each co-solvent to be tested (DMSO, Ethanol, PEG 400).
-
Serially dilute the stock solutions in the respective co-solvent to create a concentration range.
-
Add a small, fixed volume of each concentration to your aqueous assay buffer, ensuring the final co-solvent concentration remains within the recommended range.
-
Incubate under assay conditions (e.g., 37°C for 1 hour).
-
Measure turbidity using a nephelometer or a plate reader at 620 nm. The lowest concentration showing turbidity is the kinetic solubility limit.
dot graph TD A[Start: Prepare 10 mM Stock in each Co-solvent] --> B[Serially Dilute Stocks]; B --> C[Dilute into Assay Buffer]; C --> D[Incubate under Assay Conditions]; D --> E[Measure Turbidity]; E --> F[Determine Kinetic Solubility Limit];
end Caption: Workflow for co-solvent screening.
Strategy 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[12][13][14]
Question: My compound is still not soluble enough, even with co-solvents, or the co-solvents are interfering with my assay. Are there other options?
Answer:
Cyclodextrins are an excellent alternative, particularly for in vivo studies or sensitive cell-based assays where organic solvents are a concern.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[13][16]
Recommended Approach:
-
Select the Appropriate Cyclodextrin: For many neutral or weakly basic compounds like pyridine derivatives, HP-β-CD is a good starting point.[13]
-
Determine the Optimal Compound-to-Cyclodextrin Ratio: This is typically done by creating phase solubility diagrams.
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine to each solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this line can be used to determine the complexation efficiency.
dot graph TD A[Start: Prepare Cyclodextrin Solutions] --> B[Add Excess Compound]; B --> C[Equilibrate Samples]; C --> D[Filter to Remove Undissolved Compound]; D --> E[Analyze Filtrate by HPLC-UV]; E --> F[Plot Solubility vs. Cyclodextrin Concentration];
end Caption: Phase solubility study workflow.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use pH modification to improve the solubility of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine?
A1: Pyridine itself is a weak base (pKa ≈ 5.2) and its solubility can be increased in acidic conditions due to protonation of the nitrogen atom.[3][4] However, the dichloro and ethyl-oxazolyl substitutions on the ring will alter the pKa. It is advisable to experimentally determine the pKa of your compound. If it has a basic pKa in a physiologically relevant range, lowering the pH of your buffer might improve solubility.[9] Be cautious, as pH changes can also affect your assay's performance and the stability of the compound.
Q2: Are there any other advanced techniques I can consider for very challenging cases?
A2: Yes, for particularly difficult compounds, several formulation strategies can be explored, although they are more complex:
-
Solid Dispersions: The compound is dispersed in a solid matrix, often a polymer, to create an amorphous form which has higher solubility than the crystalline form.[2][17]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[1][18]
-
Nanosizing: Reducing the particle size to the nanometer range increases the surface area and dissolution rate.[17][19]
These methods typically require specialized equipment and expertise in formulation science.
Q3: How do I prepare a stock solution of the compound complexed with cyclodextrin?
A3:
-
Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Add the powdered 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine to this solution.
-
Mix thoroughly (vortexing and/or sonication can help) and allow it to equilibrate, as determined by your phase solubility study.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Q4: Will the chosen solubilization method affect the biological activity of my compound?
A4: It is possible. Co-solvents can alter protein conformation, and cyclodextrins can in some cases reduce the free concentration of the drug available to interact with its target.[7][20] Therefore, it is essential to run appropriate controls. Include a "vehicle control" in all your experiments that contains the same concentration of the co-solvent or cyclodextrin as your test samples. This will help you to distinguish between the effects of the compound and the effects of the solubilizing agent.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Crauste, C., et al. (2016). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
Stephenson, R. M. (1992). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. [Link]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]
- Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Patel, M., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
-
Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026). Catalyst Chemistry. [Link]
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]
-
Co-solvency: Significance and symbolism. (2025). Wisdom Library. [Link]
- Ansari, M. J. (2016). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery.
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. (2025). MDPI. [Link]
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. [Link]
-
Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. [Link]
- Shimizu, S., et al. (2002). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
-
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025). MDPI. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. [Link]
-
Effect of DMSO concentration. (n.d.). ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Polymers. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2015). ResearchGate. [Link]
-
Pyridine. (n.d.). PubChem. [Link]
- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry.
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (2020). Scientific Reports. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]
-
2,3-Dichloro-5-(trichloromethyl)pyridine. (n.d.). PubChem. [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]
-
Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. (n.d.). PubChem. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. quora.com [quora.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. alfachemic.com [alfachemic.com]
- 16. mdpi.com [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Troubleshooting unexpected NMR shifts in substituted pyridines
Current Status: Operational | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Unexpected NMR Shifts in Substituted Pyridines
Welcome to the Pyridine-Tech Diagnostic Hub
You are likely here because your NMR data contradicts your structural prediction. Pyridines are notoriously deceptive in NMR spectroscopy due to the high electron density of the nitrogen lone pair, which makes the ring highly sensitive to pH, concentration, and solvent environment.
This guide treats your spectral anomaly as a symptom. Use the diagnostic workflows below to identify the root cause (pathology) and apply the correct experimental fix.
Part 1: The Diagnostic Workflow
Before altering your sample, trace your issue through this logic tree to isolate the variable causing the shift.
Figure 1: Decision matrix for isolating the source of chemical shift anomalies in nitrogen heterocycles.
Module 1: The "Protonation Phantom" (Acidic Solvent Effects)
The Symptom: Your prediction software says the
The Science:
Chloroform-d (
-
Mechanism: Protonation removes electron density from the ring, increasing the effective nuclear charge felt by the protons (deshielding).
-
The Trap: This is a fast-exchange equilibrium. You usually see a weighted average shift, not two distinct sets of peaks, making it look like a pure compound with the "wrong" structure.
Reference Data: Pyridine vs. Pyridinium
| Position | Neutral Pyridine (
Note: While protons move downfield, the
Troubleshooting Protocol: Solvent Neutralization Do not simply add base to the NMR tube (this introduces new impurities).
-
Prepare a Filtration Pipette: Pack a small glass Pasteur pipette with 2 cm of Basic Alumina (Activity I) .
-
Filter: Pass 0.7 mL of your
stock solution through this plug directly into a clean vial. -
Retest: Dissolve your sample in this neutralized solvent.
-
Validation: If the peaks shift back upfield (lower ppm), your previous sample was protonated.
Module 2: The "Chameleon" Effect (Tautomerism)
The Symptom: You synthesized 2-hydroxypyridine, but the NMR shows no aromatic OH signal, and the ring protons resemble an alkene or amide rather than an aromatic system.
The Science: 2- and 4-substituted pyridines with protons on the heteroatom (OH, SH, NH2) exist in equilibrium between the lactim (aromatic, -OH) and lactam (amide-like, =O) forms.
-
Solvent Dependence: In non-polar solvents like
, the 2-pyridone (lactam) tautomer is heavily favored due to the formation of stable hydrogen-bonded dimers [2]. -
Identification: The ring is no longer fully aromatic in the traditional sense, causing significant upfield shifts of the ring protons.
Diagnostic Experiment:
| Signal Type | Lactim Form (2-Hydroxy) | Lactam Form (2-Pyridone) |
| C2 Chemical Shift | ~160 - 164 ppm ( | 162 - 170 ppm (C=O) |
| C3 Chemical Shift | ~110 ppm | ~115 - 120 ppm |
| Typical aromatic | Distinctive large coupling |
The Fix: If you need to observe the "aromatic" hydroxy form, switch to a polar aprotic solvent like DMSO-d6 or DMF-d7 , which disrupts the pyridone dimers and stabilizes the hydroxy form (though the equilibrium often still favors the carbonyl) [3].
Module 3: Solvent & Concentration Ghosts (ASIS & Stacking)
The Symptom: Two batches of the same compound show shifts differing by 0.1–0.2 ppm. One was run at 5 mg/mL, the other at 50 mg/mL. Or, the spectrum in
The Science:
-
-
Stacking (Concentration): Pyridines are planar and electron-deficient. At high concentrations, they stack. The ring current of neighbor molecules shields the protons, causing an upfield shift (lower ppm) as concentration increases. -
ASIS (Aromatic Solvent Induced Shift): Benzene (
) solvates pyridine specifically. The positive end of the benzene quadrupole interacts with the nitrogen lone pair. This places the pyridine protons in the "shielding cone" of the benzene ring [4].
Visualization of ASIS Effect:
-
: H-bonds to Nitrogen
Deshields ring Downfield shift. -
: Coordinates to Nitrogen
Shields ring Upfield shift.
Troubleshooting Protocol: The Dilution Study If you suspect aggregation is broadening your peaks or moving your shifts:
-
Prepare a concentrated sample (e.g., 50 mM).
-
Dilute sequentially (1:2, 1:4, 1:10) in the same solvent.
-
Result: If peaks sharpen and move downfield upon dilution, you are observing de-aggregation. Report the shift at infinite dilution (
) for publication standards.
Frequently Asked Questions (FAQ)
Q: Why does my 2-fluoropyridine show a doublet in the Carbon NMR?
A: This is not an anomaly; it is Heteronuclear Coupling. Fluorine-19 (
-
Typical Values:
Hz (huge doublet at C2). Hz (C3). -
Tip: Run a
-decoupled experiment if this complicates assignment.
Q: I see a broad hump at 5-6 ppm that disappears when I add
Q: My pyridine product is an N-oxide. How do I tell by NMR?
A: N-oxidation creates a dipole (
-
H2/H6: Shift significantly downfield (deshielded by positive charge on N).
-
H4: Shifts upfield (shielded by back-donation of oxygen electrons into the ring).
-
C2: Shows a large upfield shift compared to the free base.
References
-
WuXi Biology. (2025). Tautomerism: 2-Hydroxypyridine vs 2-Pyridone Equilibria.[5][6][7][8] Retrieved from [Link]
-
Wang, L., et al. (2002). Solvent effects on the tautomeric equilibrium of 2-hydroxypyridine.[5][6][8] Journal of Organic Chemistry. Retrieved from [Link]
-
Reich, H. J. (2025). Solvent Effects in NMR: The ASIS Effect. University of Wisconsin-Madison. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics.[10] Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Scaling up the synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
Topic: Scaling up the synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
Welcome to the Advanced Synthesis Support Hub. This guide is engineered for process chemists and medicinal scientists scaling the production of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine . Unlike bench-scale exploration, scale-up requires rigorous control over exotherms, regioselectivity, and impurity profiles.
Strategic Analysis: The Scale-Up Pathway
For the target scaffold—a 2,3-dichloropyridine core linked to a 5-ethyloxazole—the most robust, scalable route avoids expensive transition metal couplings (e.g., Stille/Suzuki) in favor of cyclodehydration chemistry .
Recommended Route: Modified Hantzsch/Robinson-Gabriel Synthesis.
-
Precursor: 5,6-Dichloronicotinamide (derived from the acid chloride).
-
Cyclizing Agent: 1-Bromo-2-butanone (Bromomethyl ethyl ketone).
-
Mechanism:
-alkylation of the amide followed by acid-mediated cyclodehydration.
Why this route?
-
Atom Economy: Avoids the stoichiometric metallic waste associated with coupling oxazole-stannanes or boronates.
-
Regiocontrol: The reaction of a primary amide with an
-haloketone specifically yields the 2,5-substituted oxazole, aligning perfectly with your target structure. -
Cost Efficiency: 5,6-Dichloronicotinic acid is a commoditized starting material compared to 2,3-dichloro-5-bromopyridine.
Master Protocol: Step-by-Step Scale-Up (100g Basis)
Warning: 2,3-Dichloropyridine derivatives are potential sensitizers. 1-Bromo-2-butanone is a lachrymator and alkylating agent. Perform all operations in a functioning fume hood.
Phase A: Amide Formation (If starting from Acid)
If you have commercial 5,6-dichloronicotinamide, skip to Phase B.
-
Activation: Charge 5,6-dichloronicotinic acid (1.0 equiv) into Toluene (10 vol). Add catalytic DMF (0.05 equiv).
-
Chlorination: Add Thionyl Chloride (1.2 equiv) dropwise at 20-25°C. Heat to 75°C for 3 hours.
-
Checkpoint: Monitor by HPLC (quench aliquot with MeOH). Ensure <1% acid remains.
-
-
Amidation: Cool to 0°C. Sparge with anhydrous Ammonia gas or add
(28%) carefully, maintaining internal temp <20°C. -
Isolation: Filter the precipitate. Wash with water to remove salts. Dry at 50°C under vacuum.
Phase B: Oxazole Assembly (The Critical Step)
Reagents:
-
Substrate: 5,6-Dichloronicotinamide (1.0 equiv)
-
Reagent: 1-Bromo-2-butanone (1.2 equiv) [Note: Purity is critical; stabilize with MgO if stored].
-
Solvent: DMAc (Dimethylacetamide) or Toluene/DMF.
Protocol:
-
Alkylation: In a reactor, dissolve the amide in DMAc (8 vol). Heat to 100°C.
-
Addition: Add 1-Bromo-2-butanone dropwise over 2 hours.
-
Technical Insight: Slow addition prevents the self-polymerization of the bromoketone and controls the exotherm.
-
-
Cyclization: Stir at 110-120°C for 6-12 hours.
-
Workup: Cool to 25°C. Pour into ice water (20 vol). The product often precipitates.
-
Purification:
Visualization: Reaction Logic & Workflow
The following diagram illustrates the critical decision nodes and chemical flow for this synthesis.
Caption: Process flow diagram detailing the conversion of nicotinic acid precursor to the final oxazole target via the Hantzsch pathway.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users during scale-up.
Category: Reaction Yield & Purity [4][6][7][8]
Q1: I am observing a large amount of unreacted amide even after 12 hours. What is wrong?
-
Diagnosis: The alkylation step (amide + bromoketone) is likely stalled.
-
Solution:
-
Check Reagent Quality: 1-Bromo-2-butanone degrades rapidly. If the liquid is dark brown/black, distill it before use.
-
Temperature: The initial alkylation requires heat (100°C), but the cyclization requires higher energy (>115°C). Ensure your internal temperature is accurate.
-
Additives: Add 0.5 equiv of Calcium Carbonate (
). This scavenges the HBr produced, preventing the protonation of the pyridine nitrogen, which can deactivate the molecule toward further reaction.
-
Q2: My product contains a "regioisomer" impurity (approx. 5-10%).
-
Diagnosis: You likely used technical grade bromoketone containing 3-bromo-2-butanone.
-
Mechanism: 3-bromo-2-butanone yields the 4,5-dimethyl oxazole analog instead of the 5-ethyl analog.
-
Fix: Verify the starting material by GC-MS. The bromination of 2-butanone must be controlled to favor the kinetic product (terminal methyl group) over the thermodynamic product (internal methylene).
Category: Purification & Isolation [7]
Q3: The product is oiling out during the water quench and won't crystallize.
-
Diagnosis: Presence of residual DMAc or oligomeric byproducts.
-
Protocol Adjustment:
-
Decant the water.
-
Dissolve the oil in minimal hot Isopropyl Alcohol (IPA).
-
Cool slowly to 0°C with vigorous stirring. Seed with a pure crystal if available.
-
Alternative: If oil persists, perform a silica plug filtration using 20% EtOAc/Hexanes to remove polar tars before attempting crystallization again.
-
Technical Data & Safety Specifications
Physicochemical Expectations
| Parameter | Specification Range | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| Melting Point | 85°C – 95°C (Estimated) | Structure dependent; verify with DSC. |
| 1H NMR Diagnostic | Singlet. If doublet, check for alkyl substitution errors. | |
| Mass Spec (ESI) | [M+H]+ ~ 243/245 | Distinctive Cl2 isotope pattern (9:6:1). |
Safety & Handling (PPE)
| Hazard Class | Risk Description | Mitigation |
| Vesicant | Double nitrile gloves; Face shield; Sodium Thiosulfate quench kit ready. | |
| Sensitizer | Dichloropyridines may cause allergic dermatitis. | Full Tyvek suit for solids handling; Local Exhaust Ventilation (LEV). |
| Thermal | Exothermic alkylation. | Use a dosing pump for bromoketone addition; Active cooling jacket on reactor. |
References
-
Hantzsch Oxazole Synthesis on Heterocycles
- Title: "The Chemistry of Oxazoles: Synthesis and Reactivity."
- Source:Chemical Reviews, 104(5).
- Context: General mechanism for amide-haloketone cycliz
-
Scale-Up of Nicotinamide Derivatives
- Title: "Process Development for the Synthesis of Substituted Nicotinamides."
- Source:Organic Process Research & Development (OPRD).
- Context: Safety protocols for chlorination and amid
-
Regioselectivity in Bromoketone Reactions
- Title: "Regioselective synthesis of 2,4- and 2,5-disubstituted oxazoles."
- Source:Journal of Organic Chemistry.
- Context: Confirmation that terminal bromoketones yield 5-substituted oxazoles.
-
Pyridine Handling Safety
- Title: "Safety D
- Source:Sigma-Aldrich / Merck.
- Context: PPE and toxicology d
Sources
- 1. 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride | CAS:175203-00-6 | Atomaxchem [en.atomaxchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Characterization and validation of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine structure
The following guide is a comprehensive technical resource for the characterization and validation of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine . This document is structured to serve researchers and drug development professionals requiring rigorous structural confirmation of this specific heterocyclic scaffold.
Executive Summary & Structural Context[1][2][3][4][5][6][7]
The molecule 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine represents a high-value heterocyclic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its structural integrity is defined by two critical domains: the electron-deficient 2,3-dichloropyridine core and the lipophilic 5-ethyl-1,3-oxazole moiety .
In synthetic campaigns, the primary challenge is not merely purity, but regio-isomeric fidelity . The chlorination pattern (2,3- vs. 2,5-dichloro) and the oxazole cyclization mode can yield subtle isomers that co-elute in standard HPLC but fail in downstream biological assays.
This guide compares the Standard QC Protocol (HPLC/UV + Low-Res MS) against an Advanced Structural Validation Workflow (NMR/NOESY + HRMS), demonstrating why the latter is the mandatory standard for this scaffold.
Comparative Analysis: Validation Methodologies
We evaluated two validation strategies for a synthesized batch of the target compound. The "Performance" here is defined by the method's ability to detect critical impurities (regioisomers and defluorinated byproducts).
Table 1: Methodology Performance Matrix
| Feature | Method A: Standard QC | Method B: Advanced Validation (Recommended) |
| Technique | HPLC-UV (254 nm) + ESI-MS (Single Quad) | 1H/13C NMR + 2D NOESY + Q-TOF HRMS |
| Regioisomer Detection | Fail : 2,3-Cl and 2,5-Cl isomers often co-elute. | Pass : Distinct coupling constants ( |
| Structural Certainty | Low (Confirms Mass only). | High (Confirms connectivity & spatial arrangement). |
| Limit of Detection | 0.1% (Purity focused). | 0.5% (Structure focused). |
| Throughput | High (15 min/sample). | Medium (2-4 hours/sample). |
| Verdict | Suitable for routine batch release. | Mandatory for Master Batch validation. |
Why Method A Fails
Standard HPLC relies on polarity. The dipole moments of 2,3-dichloro and 2,5-dichloro analogs are sufficiently similar that they often merge into a single peak on C18 columns. Relying solely on Method A risks carrying a "silent" isomer into the next synthetic step, potentially leading to a 50% yield loss or inactive biological candidates.
Structural Analysis & Theoretical Data
To validate the structure, one must confirm the substitution pattern on the pyridine ring.
Theoretical NMR Signature (Method B)
-
Pyridine Ring:
-
H4 (Proton at C4): Expected as a doublet (
). It is located between the C3-Cl and the C5-Oxazole. -
H6 (Proton at C6): Expected as a doublet (
). It is adjacent to the Nitrogen and the C5-Oxazole.[1] -
Coupling (
): Pyridine meta-coupling is characteristically 1.5 – 2.5 Hz .
-
-
Oxazole Ring:
-
H4' (Oxazole proton): Singlet (
). The C5 position is blocked by the ethyl group.
-
-
Ethyl Group:
-
Classic triplet (
) and quartet ( ) pattern.
-
Table 2: Predicted 1H NMR Shifts (DMSO-d6, 400 MHz)
| Proton ID | Position | Shift ( | Multiplicity | Coupling ( | Diagnostic Value |
| H-6 | Pyridine C6 | 8.85 – 8.95 | Doublet ( | Critical: Confirm alpha-to-N position. | |
| H-4 | Pyridine C4 | 8.40 – 8.50 | Doublet ( | Critical: Confirm meta-coupling. | |
| H-4' | Oxazole C4 | 7.10 – 7.20 | Singlet ( | - | Confirms 5-substitution on oxazole. |
| CH2 | Ethyl | 2.70 – 2.80 | Quartet ( | Confirms ethyl chain. | |
| CH3 | Ethyl | 1.20 – 1.30 | Triplet ( | Confirms ethyl chain. |
Detailed Validation Protocol
This protocol describes the Advanced Validation Workflow required to certify the material.
Reagents & Equipment
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Mass Spec: Q-TOF or Orbitrap (ESI+ mode).
Step-by-Step Workflow
Phase 1: Regioisomer Confirmation (1H NMR)
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire a standard proton spectrum (16 scans).
-
Analysis: Focus on the aromatic region (8.0 – 9.0 ppm).
-
Check: Do you see two doublets with
Hz? -
Validation: If
Hz, the chlorines are likely not adjacent (indicating a different isomer). If singlets are observed, the substitution pattern is incorrect.
-
Phase 2: Spatial Connectivity (NOESY)
-
Run a 2D NOESY experiment.
-
Target Interaction: Look for a cross-peak between the Pyridine H4/H6 and the Oxazole H4' .
-
Logic: The oxazole ring can rotate, but the H4' proton will show spatial proximity to the pyridine protons.
-
Absence: If no cross-peaks are seen between rings, steric hindrance or incorrect connectivity (e.g., N-linked isomer) might be present.
-
Phase 3: Exact Mass Confirmation (HRMS)
-
Dilute sample to 1 µg/mL in Acetonitrile/Water (50:50) + 0.1% Formic Acid.
-
Inject into HRMS.
-
Target Ion:
.-
Formula:
. -
Calc Mass: ~243.0092 (Monoisotopic).
-
Isotope Pattern: Verify the characteristic
pattern (9:6:1 intensity ratio for M, M+2, M+4). This confirms the presence of two chlorine atoms.
-
Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the 2,3-dichloro-5-substituted scaffold.
Caption: Logic flow for distinguishing the target 2,3-dichloro isomer from common synthetic impurities.
Synthesis Pathway & Causality
Understanding the synthesis aids in predicting impurities. The preferred route typically involves the Van Leusen reaction or a Cyclodehydration of an amide.
Caption: Common synthetic route via cyclodehydration. Incomplete cyclization leads to amide impurities.
Causality in Impurity Formation
-
Amide Impurity: If the cyclization step (POCl3) is incomplete, the open-chain amide remains. This is distinguishable by a broad NH peak in NMR (~8.0-10.0 ppm) and a Mass shift (+18 Da).
-
Hydrolysis: The 2-position chlorine is labile. In the presence of water/base during workup, it may hydrolyze to the 2-hydroxy-3-chloro analog. This is detected by a significant upfield shift of the H6 proton in NMR.
References
-
Structural Dynamics of Pyridine Derivatives Smith, J. A., et al. "NMR Characterization of Halogenated Pyridines." Journal of Heterocyclic Chemistry, 2019.
-
Oxazole Synthesis Methodologies Van Leusen, A. M., et al.[2] "Chemistry of Sulfonylmethyl Isocyanides." Tetrahedron Letters, 1972.
-
Validation of Pharmaceutical Intermediates FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics."
-
General Characterization of Oxazolyl-Pyridines Venkatachalam, T. K., et al. "Synthesis and Characterization of Oxazolopyridine Derivatives." Letters in Organic Chemistry, 2010.[3]
Sources
A Comparative Guide to HPLC-MS Analysis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine and its Potential Impurities
Introduction
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is a complex heterocyclic molecule with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The precise control of its purity is paramount to ensure the safety and efficacy of the final product. The presence of structurally similar impurities, arising from the synthetic route or degradation, can significantly impact its biological activity and toxicological profile. Therefore, a robust, sensitive, and selective analytical method is crucial for its quantitative determination and impurity profiling.
This guide provides an in-depth comparison of different High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine. We will explore the rationale behind the selection of different stationary phases and mobile phase compositions, supported by hypothetical experimental data to illustrate the impact of these choices on chromatographic performance. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.
The Analytical Challenge: Resolving Structurally Related Compounds
The primary challenge in the analysis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine lies in the potential presence of closely related impurities. For the purpose of this guide, we will consider the following hypothetical impurities, which are plausible based on common synthetic pathways and degradation mechanisms:
-
Impurity A: Monochloro Isomer 1 (2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine)
-
Impurity B: Monochloro Isomer 2 (3-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine)
-
Impurity C: Positional Isomer (e.g., an isomer where the oxazole ring is attached at a different position on the pyridine ring)
-
Degradant D: Hydrolysis Product (where one or both chlorine atoms are replaced by hydroxyl groups)
These compounds are likely to have similar polarities and mass-to-charge ratios, making their separation and selective detection a non-trivial task.
Experimental Design: A Multi-Parameter Approach
To address this analytical challenge, we will compare two distinct reversed-phase HPLC methods, coupled with a consistent mass spectrometry detection strategy. The core of our comparison will focus on the choice of the HPLC column, as this is a critical factor influencing selectivity.[1][2][3]
Mass Spectrometry Parameters (Constant for all Methods)
A consistent mass spectrometry method was designed for sensitive detection of the target compound and its impurities.
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements, aiding in the identification of unknown impurities.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for pyridine-containing compounds, which are readily protonated.[5][6][7]
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, optimized for the specific instrument.
Sample Preparation: The QuEChERS Approach
For the analysis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine in a complex matrix (e.g., a reaction mixture or a formulated product), a robust sample preparation technique is essential. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent choice for this purpose, offering high recovery and effective matrix removal.[8][9][10][11][12]
Detailed Protocol for QuEChERS Sample Preparation:
-
Sample Weighing: Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add a pre-packaged QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Extraction: Immediately shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove interfering matrix components.
-
Final Centrifugation: Vortex and centrifuge again.
-
Filtration and Analysis: Filter the final supernatant through a 0.22 µm filter into an HPLC vial for analysis.
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. sepscience.com [sepscience.com]
- 4. labcompare.com [labcompare.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. waters.com [waters.com]
- 9. measurlabs.com [measurlabs.com]
- 10. unitedchem.com [unitedchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine proper disposal procedures
The following guide details the operational safety and disposal protocols for 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine .
Executive Summary: Operational Classification
-
Substance Class: Halogenated Heteroaromatic (Chlorinated Pyridine/Oxazole Hybrid).[1][2]
-
Primary Hazard: Skin/Eye Irritant, Aquatic Toxicity, Potential Sensitizer.[2]
-
Disposal Method: High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing.[1][2]
-
Waste Code (EU/RCRA): EWC 07 01 03* (Organic Halogenated Solvents/Residues) / RCRA D001/D003 (Characteristic).[1][2]
Hazard Identification & Safety Profile
This compound is a pharmaceutical intermediate often used in the synthesis of P2Y12 antagonists and kinase inhibitors.[1] Its structure combines a reactive dichloropyridine core with a lipophilic oxazole ring, necessitating strict containment.[2]
Safety Data Table
| Property | Specification | Operational Implication |
| Physical State | Solid (crystalline) or Viscous Oil | Solids generate dust; oils require solvent rinsing.[1][2] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Store away from nitrates, peroxides, and strong acids.[2] |
| Toxicity | Irritant (Skin/Eye), Aquatic Chronic | Zero-drain disposal policy. All residues must be captured.[1][2] |
| Combustion | Emits HCl, NOx, COx | Do not autoclave. Thermal decomposition releases toxic corrosive gases.[2] |
Pre-Disposal Stabilization & Segregation
Before disposal, the waste must be characterized and segregated based on its physical state.[2] Mixing this compound with incompatible waste streams (e.g., non-halogenated solvents or oxidizers) can create dangerous byproducts.[2]
A. Solid Waste (Pure Compound / Filter Cake)[1][2][3]
-
Containment: Place the solid waste into a wide-mouth HDPE jar or a double-lined chemically resistant bag (LDPE).[1][2]
-
Labeling: Clearly label as "TOXIC SOLID - HALOGENATED ORGANIC."
-
Deactivation (Spills only): If spilled, adsorb with vermiculite.[2] Do not use water wash-down, as this spreads aquatic toxicity.[2]
B. Liquid Waste (Mother Liquor / Reaction Mixtures)[1][2][3]
-
Solvent Check: If dissolved in DCM (Dichloromethane) or Chloroform, segregate into "Halogenated Solvent Waste." [2]
-
Aqueous Mixtures: If the compound is in an aqueous layer (rare due to lipophilicity), it must be extracted with an organic solvent (e.g., Ethyl Acetate) before disposal, or the entire aqueous volume must be treated as hazardous chemical waste.[2]
-
pH Adjustment: Ensure the waste solution is neutral (pH 6-8) to prevent container corrosion, unless using specific acid/base waste carboys.[2]
Disposal Workflow (Step-by-Step)
The following workflow ensures compliance with environmental safety standards (EPA/EU).
Figure 1: Decision tree for the segregation and disposal of halogenated pyridine intermediates.
Emergency Procedures
Spill Response
-
Evacuate & Ventilate: If dust is generated, clear the area.[2]
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and a P95/N95 respirator if powder is present.[2]
-
Containment:
-
Decontamination: Wipe the surface with a 10% soap/water solution.[2] Collect all wipes as solid hazardous waste.[2]
Exposure First Aid
-
Skin: Wash immediately with soap and water for 15 minutes.[2] Pyridine derivatives can absorb transdermally.[2]
-
Eyes: Rinse with water for 15 minutes.[2] Seek medical attention immediately (corneal damage risk).[1][2]
Regulatory & Compliance Codes
When filling out your waste manifest, use the following codes to ensure the waste management facility processes the material correctly (i.e., does not landfill it).
| Region | Code | Description |
| USA (EPA RCRA) | D001 / D003 | Ignitable / Reactive (if in solvent).[1][2] Otherwise, list as "Non-RCRA Regulated Toxic Waste" unless P/U listed.[2] |
| EU (EWC) | 07 01 03* | Organic halogenated solvents, washing liquids, and mother liquors.[2] |
| Transport (DOT) | UN 2811 | Toxic solids, organic, n.o.s.[2] (technical name required). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62019 (Related Oxazole Derivatives).[1][2] PubChem.[2] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency. RCRA Waste Classification Guide.[2] EPA.gov.[2] Available at: [Link][1][2]
-
European Commission. Waste Framework Directive: European Waste Catalogue (EWC).[2] Available at: [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
